Pks13-TE inhibitor 2
Description
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Properties
Molecular Formula |
C22H19NO5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-cyclopentyl-17-hydroxy-7,12,20-trioxa-5-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),9,14(19),15,17-heptaen-21-one |
InChI |
InChI=1S/C22H19NO5/c24-13-5-6-14-18(9-13)28-22(25)20-19-15-10-23(12-3-1-2-4-12)11-26-16(15)7-8-17(19)27-21(14)20/h5-9,12,24H,1-4,10-11H2 |
InChI Key |
QCLAVDQVXLANOP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Pks13-TE in Mycobacterium tuberculosis: A Technical Guide for Researchers
An in-depth exploration of the structure, function, and therapeutic potential of the Pks13 thioesterase domain, a critical enzyme in mycolic acid biosynthesis and a key target for novel anti-tubercular drug development.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a unique and complex cell wall that is crucial for its survival, virulence, and resistance to conventional antibiotics. A hallmark of this cell wall is the mycomembrane, an outer bilayer composed of long-chain fatty acids known as mycolic acids. The biosynthesis of these essential lipids is a complex process involving multiple enzymatic steps, making the enzymes of this pathway attractive targets for new anti-TB drugs. Polyketide synthase 13 (Pks13), a large multi-domain enzyme, catalyzes the final and essential condensation step in mycolic acid synthesis. This guide focuses specifically on the C-terminal thioesterase (TE) domain of Pks13, detailing its function, structure, and significance as a druggable target.
The Function of Pks13 and the Critical Role of its Thioesterase Domain
Pks13 is a type I polyketide synthase responsible for the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid and a much longer C50-C60 meromycolic acid. This reaction produces an α-alkyl β-ketoacyl intermediate, the direct precursor of mycolic acids. Pks13 is a modular enzyme comprising an N-terminal acyl carrier protein (ACP) domain, a ketosynthase (KS) domain, an acyltransferase (AT) domain, a second ACP domain, and a C-terminal thioesterase (TE) domain.
The Pks13-TE domain is not a canonical thioesterase that simply hydrolyzes the thioester bond to release the product. Instead, it functions as an acyltransferase. Its primary role is to catalyze the transfer of the newly synthesized α-alkyl β-ketoacyl product from the C-terminal ACP domain to the 6-hydroxyl group of trehalose (B1683222), forming trehalose monomycolate (TMM).[1][2] TMM is then transported across the plasma membrane to the periplasmic space, where it is further processed and incorporated into the cell wall.[3] The essentiality of Pks13, and by extension its TE domain, for the viability of Mtb has been confirmed through multiple genetic experiments.[3][4]
Mycolic Acid Biosynthesis Pathway and the Central Role of Pks13-TE
The synthesis of mycolic acids is a multi-step process that culminates in the Pks13-catalyzed condensation and subsequent transfer reaction. The overall pathway highlights the critical juncture at which Pks13-TE functions.
Pks13-TE as a Therapeutic Target
The essential nature of Pks13-TE for Mtb viability, coupled with the absence of a homologous enzyme in humans, makes it an attractive target for the development of novel anti-tubercular drugs.[3][5] Inhibition of Pks13-TE disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death. Several classes of small molecule inhibitors targeting Pks13-TE have been identified and are under investigation.
Inhibitors of Pks13-TE
A number of chemical scaffolds have been shown to inhibit the function of Pks13-TE. These include benzofurans, thiophenes, and coumestans.[6][7]
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Potency (IC50/MIC) | Reference(s) |
| Benzofurans | TAM16 | Binds to the active site of Pks13-TE, inhibiting its thioesterase/acyltransferase activity. | MIC: 0.0313 - 0.0625 µg/mL against Mtb H37Rv. | [8][9] |
| Thiophenes | TP compounds | Inhibit the loading of fatty acyl-AMP onto Pks13, targeting the N-terminal acyl carrier protein domain. | [10] | |
| Coumestans | Coumestan 6 | Targets the Pks13-TE binding domain, with enhanced activity due to π-π stacking interactions. | MIC: 0.0313 to 0.0625 μg/mL against Mtb H37Rv. | [11] |
| Oxadiazoles | Novel series | Derived from high-throughput screening and structure-guided optimization. | [5] | |
| Benzofuro[3,2-c]quinolin-6-ones | Compound 65 | Potent activity against Mtb H37Rv. | MIC: 0.0313 to 0.0625 μg/mL. | [11] |
Structural Insights into Pks13-TE
The three-dimensional structure of the Pks13-TE domain has been elucidated through X-ray crystallography and cryo-electron microscopy, both in its apo form and in complex with inhibitors.[3][12][13] These studies reveal a deep active site channel where inhibitors bind. For instance, the benzofuran (B130515) inhibitor TAM16 binds within this channel, making key interactions with residues that are critical for catalysis.[3] The crystal structures have provided a basis for structure-guided drug design, enabling the optimization of inhibitor potency and pharmacokinetic properties.[8][9]
Experimental Protocols for Studying Pks13-TE
A variety of biochemical and biophysical methods are employed to study the function and inhibition of Pks13-TE.
Pks13-TE Protein Expression and Purification
The Pks13-TE domain (typically residues 1451–1733 of Rv3800c) is commonly expressed in Escherichia coli with an N-terminal cleavable tag (e.g., His-tag and TEV protease cleavage site) for purification.[3][9]
Protocol:
-
Expression: The expression vector containing the Pks13-TE gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 18°C) overnight.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. Pks13-TE is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage: The His-tag is cleaved by incubation with TEV protease (or another appropriate protease) during dialysis against a low-imidazole buffer.
-
Reverse Affinity Chromatography: The cleaved protein solution is passed through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein.
-
Size-Exclusion Chromatography (SEC): The flow-through from the previous step is concentrated and subjected to SEC on a column (e.g., Superdex 75 or 200) to obtain highly pure and monodisperse Pks13-TE. Protein purity is assessed by SDS-PAGE.
Pks13-TE Activity Assays
The enzymatic activity of Pks13-TE is typically measured using fluorogenic substrates.
1. 4-Methylumbelliferyl Heptanoate (4-MUH) Assay:
This assay measures the esterase activity of Pks13-TE. Cleavage of the ester bond in 4-MUH releases the fluorescent product 4-methylumbelliferone, which can be monitored over time.
Protocol:
-
Prepare a stock solution of 4-MUH in DMSO.
-
In a microplate, add the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20).
-
Add the purified Pks13-TE enzyme to the desired final concentration.
-
To test for inhibition, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding 4-MUH to a final concentration of, for example, 200 µM.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine IC50 values for inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Note: The 4-MUH assay can have a poor signal-to-noise ratio due to the slow conversion rate and instability of the ester bond.[3][9]
2. TAMRA-Based Activity Probe Assay:
This assay is a more sensitive and robust alternative to the 4-MUH assay. It uses a competitive binding format with a fluorescently labeled probe (e.g., TAMRA) that binds to the active site.
Protocol:
-
In a microplate, add the assay buffer and the purified Pks13-TE enzyme.
-
Add the test compounds at various concentrations and incubate.
-
Add the TAMRA-based probe and incubate to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization or another suitable fluorescence-based readout.
-
Inhibitors that bind to the active site will displace the TAMRA probe, leading to a change in the fluorescence signal.
-
Calculate IC50 values based on the displacement of the probe.
Structural Biology Methods
X-ray Crystallography:
Determining the crystal structure of Pks13-TE in complex with inhibitors provides detailed insights into the binding mode and protein-ligand interactions.
Protocol:
-
Crystallization: Purified Pks13-TE is concentrated to a high concentration (e.g., 10-20 mg/mL). For co-crystallization, the protein is pre-incubated with a molar excess of the inhibitor. Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop) with various commercial or in-house screens.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.
Logical Workflow for Pks13-TE Inhibitor Discovery and Characterization
The process of identifying and validating inhibitors of Pks13-TE follows a logical progression from initial screening to in vivo efficacy studies.
Conclusion and Future Directions
The thioesterase domain of Pks13 is a validated and highly promising target for the development of new drugs to combat tuberculosis. Its essential role in mycolic acid biosynthesis, coupled with a growing understanding of its structure and mechanism, provides a solid foundation for rational drug design. The discovery of potent inhibitors such as the benzofurans has demonstrated the druggability of this target.
Future research in this area will likely focus on:
-
Discovery of Novel Scaffolds: Expanding the chemical space of Pks13-TE inhibitors to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Understanding Resistance Mechanisms: Investigating potential mutations in Pks13-TE that could confer resistance to current inhibitor classes.
-
Exploring Allosteric Inhibition: Investigating the possibility of targeting sites other than the active site to modulate enzyme function.
-
Combination Therapies: Evaluating the efficacy of Pks13-TE inhibitors in combination with existing anti-TB drugs to shorten treatment duration and combat drug resistance.
The continued exploration of Pks13-TE will undoubtedly play a crucial role in the global effort to develop new and effective treatments for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The polyketide synthase Pks13 catalyzes a novel mechanism of lipid transfer in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Structure-Activity Relationship of Coumestan Derivatives as Pks13-TE Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of coumestan (B1194414) derivatives as inhibitors of the Polyketide Synthase 13 (Pks13) thioesterase (TE) domain from Mycobacterium tuberculosis. Pks13 is a critical enzyme involved in the final condensation step of mycolic acid biosynthesis, making it an essential target for novel anti-tuberculosis drug discovery. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this area.
Core Findings in Structure-Activity Relationships
The exploration of coumestan derivatives has revealed a promising class of Pks13-TE inhibitors with potent anti-tuberculosis activity. Initial studies identified the coumestan scaffold, a natural product-inspired tetracyclic δ-lactone, as a significant improvement over 'open-form' ethyl benzofuran-3-carboxylates. This enhancement in activity is attributed to the conformational rigidity of the coumestan core, which facilitates crucial π-π stacking interactions with the F1670 residue within the Pks13-TE binding domain.
Subsequent structure-based optimization has led to the discovery of highly potent analogs. Key modifications influencing activity include:
-
Substitution on the Benzene (B151609) Ring: The introduction of a hydroxyl group at the 4-position of the benzene ring dramatically increases potency.
-
Mannich Reaction-Derived Modifications: The addition of various amine-containing side chains via the Mannich reaction has yielded compounds with excellent activity against both drug-susceptible and drug-resistant M. tuberculosis strains.
-
Fluorination and Oxazine Ring Introduction: To address off-target effects such as hERG channel inhibition, fluoro-substituted and oxazine-containing coumestans have been synthesized. These modifications have successfully reduced hERG inhibition while maintaining high anti-tubercular potency and improving metabolic stability.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative coumestan derivatives and related compounds, including their anti-tubercular activity (MIC), Pks13-TE enzymatic inhibition (IC50), and target engagement (ΔTm).
Table 1: Anti-tubercular Activity (MIC) of Coumestan Derivatives against M. tuberculosis H37Rv
| Compound | Modification | MIC (µg/mL) | Reference |
| 6 | Basic Coumestan Scaffold | 0.125 | [1] |
| 7 | 'Open-form' 2-phenylbenzofuran-3-carboxylate | 2 | [1] |
| 9 | 4-OH on benzene ring of coumestan | <0.0039 | [1] |
| 48 | Potent Analogue | 0.0039 (drug-susceptible), 0.0078 (drug-resistant) | [2][3] |
| 50 | Potent Analogue | 0.0039 (drug-susceptible), 0.0078 (drug-resistant) | [2][3] |
| 23 | Fluoro-substituted coumestan | 0.0039–0.0078 | [4] |
| 32 | Oxazine-containing coumestan | 0.0039–0.0078 | [4] |
| TAM16 | Benzofuran-based Pks13 inhibitor | 0.0313 | [1] |
Table 2: Pks13-TE Enzymatic Inhibition and Thermal Stability Shift
| Compound | Pks13-TE IC50 (µM) | ΔTm (°C) | Reference |
| 23 | 1.55 | > 6.0 | [4] |
| 32 | 1.30 | > 6.0 | [4] |
| 65 | Not Reported | High | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of coumestan derivatives are provided below.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Mycobacterium tuberculosis H37Rv culture.
-
Test compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
96-well microplates.
Procedure:
-
In a 96-well microplate, prepare serial dilutions of the test compounds in 7H9 broth. The final volume in each well is typically 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free control (bacteria and medium only) and a sterile control (medium only).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Pks13-TE Thermal Stability Assay (nanoDSF)
This assay measures the change in the thermal denaturation temperature (Tm) of the Pks13-TE protein upon ligand binding, indicating target engagement.
Materials:
-
Purified Pks13-TE protein.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
nanoDSF instrument (e.g., Prometheus).
Procedure:
-
Dilute the Pks13-TE protein to a final concentration of approximately 1 µM in the assay buffer.
-
Add the test compound to the protein solution at a final concentration typically 5- to 10-fold higher than the protein concentration. A control sample with DMSO is also prepared.
-
Load the samples into nanoDSF capillaries.
-
Place the capillaries in the nanoDSF instrument.
-
Apply a thermal ramp, typically from 20°C to 95°C at a rate of 1°C/min.
-
Monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm.
-
The instrument software calculates the melting temperature (Tm) for each sample. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A positive ΔTm indicates stabilization of the protein by the compound.
Pks13-TE Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Pks13-TE domain.
Materials:
-
Purified Pks13-TE protein.
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
In a 96-well black microplate, add the test compound at various concentrations.
-
Add the purified Pks13-TE enzyme to each well and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 450 nm).
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using a suitable curve-fitting model.
In Vivo Mouse Serum Inhibitory Titration (SIT) Assay
This assay assesses the in vivo bioavailability and efficacy of a compound by measuring the inhibitory activity of serum from treated animals.
Materials:
-
Mice (e.g., BALB/c).
-
Test compound formulated for oral administration.
-
Mycobacterium tuberculosis H37Rv.
-
Materials for MABA (as described above).
Procedure:
-
Administer the test compound to mice at a specific dose (e.g., 100 mg/kg) via oral gavage.
-
At various time points post-administration (e.g., 1, 2, 4, 8, 24 hours), collect blood samples from the mice.
-
Process the blood to obtain serum.
-
Perform a serial dilution of the collected serum in 7H9 broth in a 96-well microplate.
-
Inoculate the wells with M. tuberculosis H37Rv.
-
Perform the MABA as described above to determine the highest dilution of serum that inhibits bacterial growth.
-
The SIT titer is reported as the reciprocal of the highest dilution showing at least 90% inhibition. A higher SIT titer indicates better in vivo efficacy.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the study of coumestan derivatives as Pks13-TE inhibitors.
Caption: Drug discovery workflow for coumestan-based Pks13-TE inhibitors.
Caption: Proposed mechanism of Pks13-TE inhibition by coumestan derivatives.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
Pks13-TE Inhibitor 2 (Compound 32): A Technical Overview of its Anti-Tuberculosis Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-tuberculosis activity of Pks13-TE inhibitor 2, also known as compound 32. This molecule has emerged as a potent inhibitor of Mycobacterium tuberculosis (Mtb), targeting a key enzyme in the mycolic acid biosynthesis pathway. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological and experimental workflows.
Core Data Summary
This compound (compound 32) demonstrates significant potency against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its mechanism of action is the inhibition of the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13), an enzyme essential for the final condensation step in mycolic acid biosynthesis. The inhibition of this enzyme disrupts the formation of the mycobacterial cell wall, leading to bactericidal effects.
Table 1: In Vitro Activity of this compound (Compound 32)
| Parameter | Value | Target/Strain | Reference |
| IC50 | 1.30 µM | Pks13-TE Enzyme | [1][2][3] |
| MIC Range | 0.0039 - 0.0078 µg/mL | Drug-Susceptible (DS) and Drug-Resistant (DR) M. tuberculosis strains | [1][2] |
| MIC | 0.0078 µg/mL | V4207/DS M. tuberculosis strain | |
| MIC | 0.0039 µg/mL | V2475/MDR M. tuberculosis strain | |
| MIC | 0.0039 µg/mL | KZN494/MDR M. tuberculosis strain | |
| MIC | 0.0039 µg/mL | TF274/XDR M. tuberculosis strain | |
| MIC | 0.0039 µg/mL | R506/XDR M. tuberculosis strain |
MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant
Notably, compound 32 was developed as part of an optimization effort to improve the safety profile of earlier Pks13-TE inhibitors. It exhibits a significantly reduced inhibition of the hERG potassium channel (IC50 ≥ 25 µM), a common liability that can lead to cardiotoxicity, while maintaining potent anti-tubercular activity.
Mechanism of Action: Targeting Mycolic Acid Synthesis
Pks13 is a large, multi-domain enzyme that catalyzes the final Claisen condensation of two long-chain fatty acids to form the α-alkyl-β-ketoacyl precursor of mycolic acids. The thioesterase (TE) domain of Pks13 is responsible for the release of this product. By inhibiting the Pks13-TE domain, compound 32 effectively blocks the production of mycolic acids, which are essential components of the unique and impermeable mycobacterial cell wall. This disruption of cell wall integrity is lethal to the bacterium.
Experimental Protocols
The following sections detail the likely methodologies used to generate the quantitative data presented above, based on standard practices in tuberculosis drug discovery.
Pks13-TE Enzymatic Inhibition Assay (IC50 Determination)
This assay is designed to measure the direct inhibitory effect of compound 32 on the enzymatic activity of the Pks13 thioesterase domain.
Objective: To determine the concentration of compound 32 required to inhibit 50% of the Pks13-TE enzymatic activity.
Materials:
-
Recombinant purified Pks13-TE protein.
-
Fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a physiological pH).
-
This compound (compound 32) at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
A solution of Pks13-TE protein is prepared in the assay buffer.
-
Serial dilutions of compound 32 are prepared and added to the wells of the microplate.
-
The Pks13-TE protein solution is added to the wells containing the inhibitor and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate (4-MUH) to all wells.
-
The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence is measured kinetically over time using a plate reader (Excitation/Emission wavelengths appropriate for 4-methylumbelliferone).
-
The rate of increase in fluorescence corresponds to the rate of substrate cleavage and, therefore, the enzyme activity.
-
The percentage of inhibition for each concentration of compound 32 is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Objective: To find the lowest concentration of compound 32 that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis strains (e.g., H37Rv, and various drug-resistant clinical isolates).
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
This compound (compound 32) at various concentrations.
-
Sterile 96-well microplates.
-
Alamar Blue reagent.
-
20% Tween 80.
Procedure:
-
A mid-log phase culture of M. tuberculosis is diluted to a standardized inoculum density.
-
Serial dilutions of compound 32 are prepared in the 96-well plates.
-
The bacterial inoculum is added to each well containing the compound, as well as to growth and sterility control wells.
-
The plates are sealed and incubated at 37°C for a period of 5-7 days.
-
After incubation, a mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
The plates are re-incubated for 12-24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth due to metabolic activity.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Mycolic Acid Biosynthesis in Mycobacterium tuberculosis Viability: A Technical Guide for Researchers
An In-depth Examination of a Critical Pathway and its Vulnerabilities for Drug Discovery
Introduction
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health threat, largely attributable to its unique and resilient cell wall. A principal component of this formidable barrier is mycolic acid, exceptionally long α-alkyl, β-hydroxy fatty acids that are covalently linked to the underlying arabinogalactan-peptidoglycan layer. This mycolic acid layer is paramount to the bacterium's survival, providing a hydrophobic shield that confers intrinsic resistance to many antibiotics and environmental stresses, and enables the pathogen to persist within host macrophages.[1][2][3][4] The biosynthesis of these complex lipids is a multi-step, energy-intensive process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II, making it an attractive and well-validated target for antitubercular drug development.[5] This technical guide provides a comprehensive overview of the mycolic acid biosynthetic pathway, its critical role in Mtb viability, and detailed methodologies for its study, aimed at researchers, scientists, and drug development professionals.
The Mycolic Acid Biosynthetic Pathway: A Two-System Process
The synthesis of mycolic acids in M. tuberculosis is a complex process that relies on the coordinated action of two distinct fatty acid synthase systems: FAS-I and FAS-II.
1. Fatty Acid Synthase I (FAS-I): The Initiator
The FAS-I system is a single, multifunctional polypeptide responsible for the de novo synthesis of fatty acids. It produces a bimodal distribution of acyl-CoA esters, primarily C16-C18 and C24-C26 chains. The shorter chains serve as precursors for phospholipids, while the longer C24-C26 acyl-CoAs are the primers for the meromycolate chain elongation by the FAS-II system and also provide the α-alkyl branch of the final mycolic acid. Pyrazinamide, a first-line anti-tuberculosis drug, has been shown to inhibit FAS-I.
2. Fatty Acid Synthase II (FAS-II): The Elongator
The FAS-II system is a multi-enzyme complex composed of discrete, monofunctional enzymes that catalyze the iterative elongation of the acyl-CoA primers produced by FAS-I. This elongation process generates the long meromycolate chain (typically C50-C60) that forms the backbone of the mycolic acid. Key enzymes in the FAS-II system include:
-
β-ketoacyl-ACP synthases (KasA and KasB): These enzymes catalyze the initial and subsequent condensation reactions, adding two-carbon units from malonyl-ACP to the growing acyl chain. KasA is essential for the viability of M. tuberculosis.
-
β-ketoacyl-ACP reductase (MabA): This enzyme reduces the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP.
-
β-hydroxyacyl-ACP dehydratase (HadAB/HadBC): This complex removes a water molecule to form a trans-2-enoyl-ACP.
-
Enoyl-ACP reductase (InhA): This crucial enzyme, the target of the frontline drug isoniazid, reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, completing the elongation cycle.
Following elongation, the meromycolate chain undergoes modifications, such as cyclopropanation, methylation, and oxygenation, to produce the three main types of mycolic acids found in M. tuberculosis: alpha-, methoxy-, and keto-mycolic acids.
3. The Final Condensation and Transport
The mature meromycolate chain is then condensed with a C26 fatty acid (the α-branch from FAS-I) by the polyketide synthase Pks13 to form the full-length mycolic acid. These mycolic acids are subsequently transported across the plasma membrane as trehalose (B1683222) monomycolate (TMM) by the transporter MmpL3 and are finally transferred to the arabinogalactan (B145846) or to other TMM molecules by the antigen 85 complex (FbpA, FbpB, and FbpC) to form the mature mycomembrane.
Caption: Overview of the Mycolic Acid Biosynthesis Pathway in M. tuberculosis.
The Criticality of Mycolic Acid Biosynthesis for Mtb Viability
The essential nature of mycolic acids for the survival of M. tuberculosis is underscored by several lines of evidence:
-
Genetic Studies: Attempts to create knockout mutants of key enzymes in the FAS-II pathway, such as kasA and inhA, have been largely unsuccessful, indicating their essentiality for bacterial growth. Conditional knockdown mutants, where the expression of these essential genes is artificially repressed, exhibit severe growth defects and eventual cell lysis.
-
Chemical Inhibition: Treatment of M. tuberculosis with inhibitors of mycolic acid biosynthesis, such as isoniazid, leads to a rapid cessation of growth and bactericidal effects. This demonstrates the pathway's constant requirement for maintaining cell wall integrity.
-
Phenotypic Consequences of Inhibition: Inhibition of mycolic acid synthesis results in significant structural alterations to the mycobacterial cell wall, leading to increased permeability to external agents and a loss of acid-fast staining. These changes compromise the bacterium's ability to resist host immune responses and antimicrobial drugs.
Quantitative Data on Mycolic Acid Synthesis Inhibitors
The mycolic acid biosynthetic pathway is the target of several important antitubercular drugs. The following table summarizes the in vitro activity of key inhibitors against the standard laboratory strain M. tuberculosis H37Rv.
| Drug | Target | MIC (µg/mL) against M. tuberculosis H37Rv | Reference(s) |
| Isoniazid | InhA (enoyl-ACP reductase) | 0.015 - 0.25 | |
| Ethionamide | InhA (enoyl-ACP reductase) | 1.0 - 2.5 | |
| Isoxyl | HadABC (β-hydroxyacyl-ACP dehydratase) | 2.5 - 10 | |
| Thiolactomycin | KasA/KasB (β-ketoacyl-ACP synthase) | 25 | |
| Thiacetazone | HadABC (β-hydroxyacyl-ACP dehydratase) | 0.1 - 0.5 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific experimental conditions, such as the growth medium and inoculum size.
Experimental Protocols
1. Radiolabeling and Analysis of Mycolic Acids
This protocol allows for the visualization and quantification of the effect of inhibitors on mycolic acid biosynthesis.
-
Materials:
-
M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase.
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
[1,2-¹⁴C]acetic acid (sodium salt).
-
Inhibitor of interest.
-
Reagents for mycolic acid methyl ester (MAME) extraction (see below).
-
TLC plates (silica gel G).
-
TLC developing solvents (e.g., hexane:ethyl acetate, 19:1, v/v).
-
Phosphorimager or autoradiography film.
-
-
Procedure:
-
Grow M. tuberculosis to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Aliquot the culture into separate flasks. Add the inhibitor at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the test flasks and an equivalent volume of solvent (e.g., DMSO) to the control flask.
-
Immediately add [1,2-¹⁴C]acetic acid to a final concentration of 1 µCi/mL to each flask.
-
Incubate the cultures for a defined period (e.g., 10-24 hours) at 37°C with shaking.
-
Harvest the cells by centrifugation.
-
Extract the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) from the cell pellet using an established protocol (see Protocol 2).
-
Normalize the samples by loading equal counts (e.g., 40,000 cpm) onto a TLC plate.
-
Develop the TLC plate with an appropriate solvent system (e.g., two runs of hexane:ethyl acetate, 19:1, v/v).
-
Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.
-
Quantify the intensity of the bands corresponding to different mycolic acid species to determine the extent of inhibition.
-
Caption: Workflow for Radiolabeling and Analysis of Mycolic Acids.
2. Extraction and Preparation of Mycolic Acid Methyl Esters (MAMEs) for TLC Analysis
This protocol describes the chemical processing of mycobacterial cells to release and derivatize mycolic acids for chromatographic analysis.
-
Materials:
-
Mycobacterial cell pellet.
-
15% Tetrabutylammonium hydroxide (B78521) (TBAH).
-
Dichloromethane (CH₂Cl₂).
-
Iodomethane (CH₃I).
-
Diethyl ether.
-
Water.
-
-
Procedure:
-
Resuspend the cell pellet in 2 mL of 15% TBAH.
-
Incubate at 100°C overnight to saponify the lipids.
-
Cool the mixture to room temperature.
-
Add 4 mL of CH₂Cl₂, 2 mL of water, and 300 µL of iodomethane.
-
Mix vigorously for 1 hour at room temperature to methylate the fatty acids.
-
Centrifuge to separate the phases. The lower organic phase contains the FAMEs and MAMEs.
-
Wash the organic phase with water.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of CH₂Cl₂ for loading onto a TLC plate.
-
3. In Vitro Enzyme Assay for KasA
This assay measures the activity of the β-ketoacyl-ACP synthase KasA, a key enzyme in the FAS-II pathway.
-
Materials:
-
Purified recombinant KasA enzyme.
-
Purified recombinant AcpM (acyl carrier protein).
-
Malonyl-CoA.
-
[¹⁴C]Malonyl-CoA.
-
Palmitoyl-CoA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM DTT).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, AcpM, malonyl-CoA, [¹⁴C]malonyl-CoA, and palmitoyl-CoA.
-
Pre-incubate the mixture at 25°C.
-
Initiate the reaction by adding a known amount of purified KasA enzyme.
-
Incubate the reaction for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding acid).
-
Extract the radiolabeled elongated fatty acid products.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the KasA activity.
-
4. In Vitro Enzyme Assay for InhA
This spectrophotometric assay monitors the activity of the enoyl-ACP reductase InhA by measuring the oxidation of its cofactor, NADH.
-
Materials:
-
Purified recombinant InhA enzyme.
-
NADH.
-
Long-chain trans-2-enoyl-ACP substrate (e.g., C16-enoyl-ACP).
-
Assay buffer (e.g., 50 mM PIPES, pH 6.8, 150 mM NaCl).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and the enoyl-ACP substrate.
-
Initiate the reaction by adding a known amount of purified InhA enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
The initial rate of the reaction is proportional to the InhA activity.
-
5. Construction of a Conditional Knockout Mutant of kasA in Mycobacterium smegmatis
This protocol provides a general framework for creating a conditional mutant to study the essentiality of a gene. M. smegmatis is often used as a non-pathogenic model for M. tuberculosis.
-
Materials:
-
M. smegmatis strain (e.g., mc²155).
-
Plasmids for homologous recombination and conditional expression (e.g., containing a tetracycline-inducible promoter).
-
Antibiotics for selection.
-
Electroporator and cuvettes.
-
Appropriate growth media with and without the inducer (e.g., anhydrotetracycline).
-
-
Procedure:
-
Construct a suicide vector containing the upstream and downstream flanking regions of the kasA gene, with a selectable marker (e.g., hygromycin resistance gene) replacing the coding sequence.
-
Construct an integrating vector containing a functional copy of the kasA gene under the control of an inducible promoter (e.g., Ptet).
-
Transform M. smegmatis with the integrating vector and select for transformants. This creates a merodiploid strain with a second, inducible copy of kasA.
-
Transform the merodiploid strain with the suicide vector and select for homologous recombination events (e.g., on plates containing hygromycin and sucrose (B13894) for counter-selection).
-
Verify the gene replacement by PCR and Southern blotting.
-
To study the effect of KasA depletion, grow the conditional mutant in media with the inducer and then wash and transfer the cells to media without the inducer. Monitor cell growth and viability over time.
-
Caption: Workflow for Constructing a Conditional Knockout Mutant.
6. Whole-Cell Bactericidal Activity Assay
This assay determines whether an inhibitor is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).
-
Materials:
-
M. tuberculosis culture in logarithmic growth phase.
-
7H9 broth with OADC supplement.
-
Inhibitor of interest.
-
7H11 agar (B569324) plates.
-
-
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Dilute the culture to a standardized cell density (e.g., 1 x 10⁵ CFU/mL) in 7H9 broth.
-
Add the inhibitor at various concentrations (e.g., 1x, 5x, 10x MIC) to test cultures. Include a no-drug control.
-
At various time points (e.g., 0, 2, 4, 7 days), take aliquots from each culture.
-
Prepare serial dilutions of each aliquot and plate them on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) on each plate.
-
A significant reduction in CFU counts over time in the presence of the inhibitor indicates bactericidal activity.
-
Conclusion
The mycolic acid biosynthetic pathway is a cornerstone of Mycobacterium tuberculosis's survival and pathogenesis. Its essential nature and the presence of unique enzymes not found in humans make it an outstanding target for the development of new antitubercular agents. The technical guidance and detailed protocols provided herein offer a robust framework for researchers to investigate this critical pathway, screen for novel inhibitors, and contribute to the urgent need for new therapies to combat tuberculosis. A thorough understanding of the molecular mechanisms of mycolic acid biosynthesis and its inhibition will continue to be a vital component in the fight against this persistent global pathogen.
References
- 1. Effect of Isoniazid Intake on Ethionamide Pharmacokinetics and Target Attainment in Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Pks13 as a novel drug target for tuberculosis
Pks13: A Novel Drug Target for Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current treatment regimens, making the discovery of novel drug targets an urgent global health priority.[2][3] The unique and complex cell wall of Mtb, essential for its survival, virulence, and intrinsic drug resistance, is a proven source of high-value drug targets.[4][5] A key component of this wall is mycolic acids, extremely long α-alkyl, β-hydroxy fatty acids. The biosynthesis of these lipids is a target for several existing anti-TB drugs, including isoniazid.
This whitepaper focuses on Polyketide Synthase 13 (Pks13), a large, multi-domain enzyme that catalyzes the final and essential condensation step in mycolic acid biosynthesis. Its indispensable role, coupled with its absence in mammals, establishes Pks13 as a highly promising target for the development of new anti-tubercular agents. This document provides a comprehensive technical overview of Pks13, including its structure and function, validation as a drug target, classes of known inhibitors with relevant quantitative data, detailed experimental protocols for inhibitor evaluation, and a forward-looking perspective on challenges and opportunities in targeting this crucial enzyme.
The Role of Pks13 in Mycolic Acid Biosynthesis
Pks13 is a modular Type I polyketide synthase that functions as the core condensase in the mycolic acid pathway. It catalyzes a Claisen-type condensation reaction between two distinct long-chain fatty acids to form an α-alkyl β-ketoacid, the direct precursor of mycolic acids.
-
Substrate 1: The Meromycolate Chain. A very-long-chain fatty acid (C56) synthesized by the Fatty Acid Synthase-II (FAS-II) system. This chain is activated to meromycolyl-AMP by the enzyme FadD32.
-
Substrate 2: The α-Branch. A shorter-chain fatty acid (C24-C26) synthesized by the Fatty Acid Synthase-I (FAS-I) system. This chain is carboxylated by an acyl-CoA carboxylase complex (AccD4/AccA3) to form a 2-carboxyacyl-CoA.
Pks13 orchestrates the precise condensation of these two substrates, a process that is absolutely essential for the formation of the mycomembrane and, therefore, for the viability of Mtb.
Structure and Domain Architecture
Cryogenic electron microscopy (cryo-EM) and X-ray crystallography have revealed that Pks13 functions as a large, flexible, parallel homodimer. Each protomer is a single polypeptide chain of approximately 1,800 amino acids, organized into a series of distinct functional domains:
-
N-terminal Acyl Carrier Protein (ACP1): Receives the activated meromycolate chain from FadD32.
-
Ketosynthase (KS): The catalytic core that mediates both dimerization and the Claisen condensation reaction.
-
Acyltransferase (AT): Selects and loads the 2-carboxyacyl-CoA (α-branch) substrate.
-
C-terminal Acyl Carrier Protein (ACP2): Receives the α-branch from the AT domain and presents it for condensation.
-
Thioesterase (TE): The C-terminal domain responsible for product release. It has been shown to possess acyltransferase activity, transferring the final product to a trehalose (B1683222) acceptor to form trehalose monomycolate precursors.
These domains are connected by flexible linker regions, allowing for the significant conformational changes required to shuttle substrates between active sites.
The Pks13 Catalytic Cycle
The condensation reaction proceeds through a highly coordinated, multi-step process within the Pks13 homodimer:
-
Meromycolate Loading: The meromycolyl-AMP, generated by FadD32, is loaded onto the phosphopantetheine (Ppant) arm of the ACP1 domain. This step requires a functional interaction between FadD32 and Pks13.
-
KS Transfer: The meromycolate chain is then transferred from ACP1 to a catalytic cysteine residue in the KS domain active site.
-
α-Branch Loading: Concurrently, the AT domain loads the 2-carboxyacyl-CoA onto its active site serine.
-
ACP2 Transfer: The 2-carboxyacyl group is subsequently transferred from the AT domain to the Ppant arm of the ACP2 domain.
-
Condensation: The KS domain catalyzes the decarboxylative Claisen condensation between the KS-bound meromycolate and the ACP2-bound 2-carboxyacyl group. This forms an α-alkyl β-ketoacyl thioester, which remains tethered to the ACP2 domain.
-
Product Release: The TE domain catalyzes the release of the α-alkyl β-ketoacyl product from ACP2, transferring it to trehalose.
This intricate mechanism underscores the multiple points within the Pks13 enzyme that can be targeted for inhibition.
Target Validation: Why Pks13 is an Excellent Drug Target
The validation of a drug target rests on its necessity for the pathogen's survival and its "druggability" by small molecules. Pks13 excels in both areas.
-
Essentiality: Genetic studies have unequivocally demonstrated that the pks13 gene is essential for the viability of M. tuberculosis. Conditional mutants of M. smegmatis with temperature-sensitive pks13 fail to synthesize mycolic acids and cannot survive at the non-permissive temperature.
-
Mycobacterial Specificity: The mycolic acid biosynthesis pathway and Pks13 itself are unique to a limited group of bacteria, including Mycobacterium, Corynebacterium, and Nocardia, and are absent in humans. This specificity predicts a low likelihood of mechanism-based toxicity in the host.
-
Chemical Validation: The discovery of multiple, structurally distinct small molecule inhibitors that kill Mtb by targeting Pks13 provides strong chemical validation. These inhibitors demonstrate bactericidal activity against both drug-susceptible and drug-resistant clinical isolates, indicating a lack of cross-resistance with existing TB drugs.
Inhibitors of Pks13: Chemical Classes and Quantitative Data
Several classes of small molecules have been identified that inhibit Pks13 through different mechanisms, targeting various domains of the enzyme.
-
Benzofurans: This class, exemplified by the potent lead compound TAM16 , targets the thioesterase (TE) domain. While TAM16 demonstrated excellent in vivo efficacy comparable to isoniazid, further development of this class has been hampered by off-target hERG toxicity.
-
Thiophenes: These compounds, such as TP2 and TP4 , represent a distinct class that targets the N-terminal ACP1 domain. They are proposed to function by inhibiting the loading of the meromycolyl chain from FadD32.
-
Coumestans: A newer chemotype that has been shown to be active against drug-susceptible and resistant Mtb strains by targeting Pks13.
-
Other Scaffolds: DNA-Encoded Library (DEL) screening and phenotypic screening have identified additional novel chemotypes, including oxadiazoles (B1248032) and compounds with a pentafluorophenyl moiety, that potently inhibit Pks13.
Data Summary: Pks13 Inhibitor Activity
The following table summarizes key quantitative data for representative Pks13 inhibitors.
| Compound/Series | Chemical Class | Target Domain | IC50 (Enzyme Assay) | MIC (Mtb H37Rv) | Reference(s) |
| TAM16 | Benzofuran | Thioesterase (TE) | Not Reported | 0.02 µg/mL | |
| X20403 | Triazole Core | Thioesterase (TE) | 57 nM | Not Reported | |
| X13045 | Oxadiazole Core | Thioesterase (TE) | 15 µM | Not Reported | |
| X20348 | Branched Oxadiazole | Thioesterase (TE) | 0.9 µM (TAMRA assay) | > 20 µM | |
| Compound 65 | Tetracyclic Lactam | Thioesterase (TE) | Binding Confirmed | 0.0313 - 0.0625 µg/mL | |
| TP2 / TP4 | Thiophene | ACP1 | Inhibits Loading | 0.1 / 0.2 µg/mL | |
| Compound 1 | Pentafluorophenyl | Pks13 (unspecified) | Not Reported | 0.012 µM |
Note: IC50 and MIC values are highly dependent on assay conditions and may not be directly comparable across different studies. "Binding Confirmed" indicates target engagement was verified by methods like nanoDSF without reporting a specific IC50 value.
Experimental Protocols for Pks13 Drug Discovery
A robust suite of biochemical and cellular assays is essential for the discovery and characterization of Pks13 inhibitors.
Biochemical Assays for Target Engagement and Potency
4.1.1. Pks13-TE Domain Activity Assay
-
Principle: This assay measures the esterase activity of the isolated Pks13 Thioesterase (TE) domain using a fluorogenic substrate. Inhibition of fluorescence indicates compound activity.
-
Protocol:
-
Recombinantly express and purify the Pks13-TE domain.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
In a 384-well plate, add purified Pks13-TE to a final concentration of ~50-100 nM.
-
Add test compounds across a range of concentrations (e.g., 10-point serial dilution). Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~450 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine IC50 values by plotting percent inhibition against compound concentration.
-
4.1.2. TAMRA-FP Competition Binding Assay
-
Principle: A fluorescence polarization (FP) assay to measure the competitive binding of inhibitors to the TE domain active site. A small fluorescent probe (TAMRA-FP) binds to the active site serine, resulting in a high FP signal. Inhibitors that displace the probe cause a decrease in the FP signal.
-
Protocol:
-
Use purified Pks13-TE domain.
-
Prepare assay buffer as above.
-
In a low-volume black plate, add Pks13-TE and test compounds at various concentrations. Incubate briefly.
-
Add the TAMRA-fluorophosphonate probe to a final concentration determined by prior titration (~10-20 nM).
-
Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate filters for TAMRA.
-
Calculate IC50 values from the displacement curves.
-
4.1.3. Nano Differential Scanning Fluorimetry (nanoDSF)
-
Principle: This biophysical technique measures the thermal stability of a protein by monitoring changes in its intrinsic tryptophan fluorescence as it unfolds with increasing temperature. Ligand binding typically stabilizes the protein, resulting in a positive shift in the melting temperature (Tm), thus confirming target engagement.
-
Protocol:
-
Mix purified Pks13-TE protein (~1 µM) with the test compound (~10-20 µM) in a suitable buffer.
-
Load the samples into nanoDSF capillaries.
-
Place capillaries in a nanoDSF instrument (e.g., Prometheus).
-
Apply a thermal ramp (e.g., from 20°C to 95°C at 1°C/min).
-
The instrument monitors the ratio of fluorescence at 350 nm and 330 nm.
-
The midpoint of the unfolding transition is calculated as the Tm. A significant ΔTm in the presence of the compound indicates direct binding.
-
Whole-Cell Activity and On-Target Validation
4.2.1. Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The Microplate Alamar Blue Assay (MABA) is a standard colorimetric method to determine the minimum concentration of a compound required to inhibit the growth of Mtb.
-
Protocol:
-
Grow Mtb H37Rv (or resistant strains) to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween-80.
-
Dispense compounds in 2-fold serial dilutions into a 96-well plate.
-
Add the Mtb culture, diluted to a final inoculum of ~5 x 10^4 CFU/well.
-
Incubate plates at 37°C for 7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Read the results visually or with a fluorometer. A blue color indicates inhibition, while a pink color indicates bacterial growth. The MIC is the lowest compound concentration that prevents the color change.
-
4.2.2. On-Target Validation using Pks13 Hypomorph/Hypermorph Strains
-
Principle: This is a critical step to confirm that the compound's whole-cell activity is due to inhibition of Pks13. An engineered Mtb strain is used where the native pks13 promoter is replaced with one controlled by an anhydrotetracycline (B590944) (ATC) inducible/repressible system.
-
Protocol:
-
Perform MIC assays as described above in parallel on three strains: wild-type Mtb H37Rv, the Pks13 knockdown strain (hypomorph), and the Pks13 over-expression strain (hypermorph).
-
For the engineered strain, two conditions are tested: with ATC (inducing Pks13 overexpression) and without ATC (leading to Pks13 depletion).
-
Expected Result for an On-Target Inhibitor:
-
The MIC will be significantly lower in the hypomorph condition (no ATC) compared to wild-type, as the cells are more vulnerable with less target enzyme.
-
The MIC will be significantly higher in the hypermorph condition (with ATC) compared to wild-type, as more inhibitor is required to saturate the overexpressed target.
-
-
Control compounds targeting other pathways (e.g., rifampicin) should show no significant change in MIC across the strains.
-
Challenges and Future Directions
While Pks13 is a highly validated target, the development of clinical candidates faces several challenges common in drug discovery.
-
Optimizing Pharmacokinetics and Safety: Early lead compounds like the benzofurans suffered from off-target toxicities (hERG), while others have shown poor metabolic stability. Future efforts must focus on designing compounds with balanced potency, selectivity, and drug-like properties (ADME/Tox).
-
Structural Guidance: The large size and flexibility of the full-length Pks13 dimer have made high-resolution structural studies challenging. Continued application of cryo-EM to capture the full enzyme in complex with substrates and inhibitors will be invaluable for structure-based drug design.
-
Exploring Allosteric Inhibition: Most current inhibitors target the active sites of the TE or ACP domains. The complex, multi-domain nature of Pks13 suggests that allosteric sites at domain-domain interfaces could be exploited for inhibition, potentially offering novel mechanisms and improved selectivity.
Conclusion
Polyketide Synthase 13 stands out as a premier, clinically unexploited target for the development of next-generation anti-tuberculosis therapies. Its essentiality for M. tuberculosis viability, validated druggability, and the existence of multiple distinct inhibitor classes provide a robust foundation for future drug discovery campaigns. The detailed experimental workflows and quantitative data presented in this guide offer a clear roadmap for researchers in the field. By leveraging advanced structural biology and innovative medicinal chemistry, the targeted inhibition of Pks13 holds the potential to deliver a novel, potent, and bactericidal agent to combat the global threat of drug-resistant tuberculosis.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Initial Characterization of Pks13-TE Inhibitor Series 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of a promising series of inhibitors targeting the thioesterase (TE) domain of Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13). Pks13 is a critical enzyme in the mycolic acid biosynthesis pathway, making it an attractive target for novel anti-tuberculosis therapeutics.[1][2] This document outlines the quantitative data, detailed experimental protocols, and key workflows involved in the identification and validation of this inhibitor series.
Executive Summary
A novel series of Pks13-TE inhibitors, designated as Series 2, was identified through a DNA-encoded chemical library (DEL) screening campaign. The initial hit, X13045, demonstrated modest activity, which prompted further structure-activity relationship (SAR) optimization. This led to the development of potent analogs, including X21429, with significant whole-cell activity against M. tuberculosis. The on-target activity of this series was confirmed through the generation of resistant mutants and cross-resistance studies. X-ray crystallography has provided structural insights into the binding mechanism of these inhibitors within the active site of the Pks13-TE domain.
Quantitative Data
The inhibitory activity of the Series 2 compounds was evaluated using both biochemical and whole-cell assays. The data for the initial hit (X13045) and a key optimized analog (X21429) are summarized below.
Table 1: Biochemical and Whole-Cell Activity of Series 2 Pks13-TE Inhibitors
| Compound | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µM) |
| X13045 | 15[1][2] | 390[1] |
| X21429 | Not Reported | 0.24 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial characterization of the Series 2 Pks13-TE inhibitors.
Pks13-TE Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the Pks13-TE domain.
Protocol:
-
Protein Expression and Purification: The Pks13-TE domain of M. tuberculosis Pks13 is expressed and purified to ensure a high-quality enzyme for screening.
-
Assay Conditions: The assay is performed in an imidazole-free buffer to avoid interference with the enzymatic reaction. The substrate, 5-methyl-umbelliferyl heptanoate (B1214049) (5-MUH), is used, which upon hydrolysis by the TE domain, releases a fluorescent product.
-
Inhibitor Preparation: Test compounds are serially diluted to various concentrations.
-
Reaction Initiation: The purified Pks13-TE enzyme is incubated with the test compounds for a defined period. The enzymatic reaction is then initiated by the addition of the 5-MUH substrate.
-
Data Acquisition: The fluorescence of the reaction product is measured over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
TAMRA-Based Binding Assay
This assay quantifies the binding affinity of the inhibitors to the Pks13-TE domain.
Protocol:
-
Protein and Probe: Purified Pks13-TE is used. A fluorescent probe, such as TAMRA, is utilized to compete with the inhibitor for binding to the enzyme's active site.
-
Assay Setup: The assay is conducted in a multi-well plate format.
-
Competition Binding: A fixed concentration of the TAMRA probe and Pks13-TE are incubated with varying concentrations of the test inhibitor.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the TAMRA probe is measured. Binding of the larger enzyme to the small fluorescent probe results in a high polarization signal. When an inhibitor displaces the probe, the polarization signal decreases.
-
Data Analysis: IC50 values are calculated by plotting the change in fluorescence polarization against the inhibitor concentration.
M. tuberculosis Whole-Cell Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of the compounds required to inhibit the growth of M. tuberculosis.
Protocol:
-
Bacterial Strains: Wild-type M. tuberculosis H37Rv and engineered strains (hypomorph and hypermorph for Pks13 expression) are used.
-
Culture Conditions: Mtb is cultured in an appropriate liquid medium.
-
Compound Preparation: Inhibitors are serially diluted in the culture medium in a 96-well plate format.
-
Inoculation: A standardized inoculum of Mtb is added to each well containing the test compound.
-
Incubation: The plates are incubated under standard Mtb growth conditions.
-
Growth Measurement: Bacterial growth is assessed by measuring optical density or using a viability indicator dye.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. The data is fitted to a Gompertz model to calculate the MIC values.
Visualizations
Mycolic Acid Biosynthesis Pathway and Pks13 Inhibition
The following diagram illustrates the final step of mycolic acid biosynthesis, which is catalyzed by Pks13 and is the target of the Series 2 inhibitors.
Caption: Inhibition of the Pks13-TE domain by Series 2 inhibitors blocks mycolic acid synthesis.
Experimental Workflow for Inhibitor Characterization
The logical flow from initial screening to in-cell validation for the Pks13-TE inhibitors is depicted below.
Caption: Workflow for the identification and characterization of Pks13-TE inhibitors.
References
A Technical Guide to Pks13-TE Inhibitor 2: IC50, MIC, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pks13-TE inhibitor 2, a promising anti-tuberculosis agent. It includes a comprehensive summary of its inhibitory concentrations (IC50 and MIC), detailed experimental protocols for their determination, and a visualization of its target's role in the mycolic acid biosynthesis pathway.
Core Data: IC50 and MIC Values
This compound, also identified as compound 32, demonstrates potent inhibitory activity against the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb).[1] The following tables summarize the key quantitative data for this compound and other notable Pks13-TE inhibitors for comparative analysis.
Table 1: IC50 and MIC Values for this compound (Compound 32) [1]
| Parameter | Value | Target/Strain(s) |
| IC50 | 1.30 µM | Pks13-TE |
| MIC | 0.0039 - 0.0078 µg/mL | Drug-sensitive and drug-resistant Mtb strains |
Table 2: Comparative IC50 and MIC Values of Various Pks13-TE Inhibitors
| Inhibitor | IC50 | MIC | Target/Strain(s) | |---|---|---| | X21429 (Series 2 inhibitor) | Not explicitly stated | 0.24 µM | Mtb[2][3] | | X20404 | Not explicitly stated | 0.25 µM | Mtb | | TAM16 | Not explicitly stated | 0.0313 µg/mL | Mtb H37Rv[4] | | Compound 65 | Not explicitly stated | 0.0313 - 0.0625 µg/mL | Mtb H37Rv[4] | | BzF compound 8 | Not explicitly stated | 0.8 µM | Mtb[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mycolic acid biosynthesis pathway targeted by Pks13-TE inhibitors and a general workflow for determining their inhibitory activity.
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of Pks13-TE inhibitors.
Caption: General experimental workflow for determining IC50 and MIC values of Pks13-TE inhibitors.
Experimental Protocols
The following are detailed methodologies for determining the IC50 and MIC values of Pks13-TE inhibitors.
IC50 Determination using a Fluorescence Polarization (FP) Assay
This protocol is adapted from principles of fluorescence polarization assays used to study protein-ligand interactions.
Materials:
-
Purified Pks13-TE protein
-
Fluorescently labeled tracer molecule that binds to the Pks13-TE active site
-
This compound (or other test compounds)
-
Assay buffer (e.g., HEPES buffer with appropriate pH and salt concentrations)
-
Black, non-binding surface 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer and determine its optimal concentration to achieve a stable and robust fluorescence signal.
-
Prepare a stock solution of purified Pks13-TE protein. The concentration should be optimized to ensure significant binding of the tracer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 384-well microplate, add the following to each well:
-
A fixed volume of assay buffer.
-
A fixed volume of the fluorescent tracer solution.
-
A fixed volume of the Pks13-TE protein solution.
-
Varying concentrations of the this compound.
-
-
Include control wells:
-
Positive control: Tracer and Pks13-TE without inhibitor (maximum polarization).
-
Negative control: Tracer only (minimum polarization).
-
Blank: Assay buffer only.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tracer binding.
-
Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)
This protocol is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.[6][7][8]
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound (or other test compounds)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile deionized water
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer wells of a 96-well plate to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
The last well serves as a drug-free control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the test compound and the drug-free control.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate for another 24-48 hours.
-
Visually observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
MIC Determination using the Broth Microdilution Method
This is a reference method for determining the MIC of antimicrobial agents against M. tuberculosis.[9][10][11][12]
Materials:
-
Mycobacterium tuberculosis complex isolates
-
Middlebrook 7H9 broth supplemented with 10% OADC
-
This compound (or other test compounds)
-
Sterile U-shaped 96-well microplates with lids
-
Glass beads
-
Sterile water
-
Incubator at 36 ± 1°C
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of M. tuberculosis by vortexing bacterial colonies with glass beads and suspending them in sterile water.
-
Prepare a 1:100 dilution of this suspension to obtain a final inoculum of approximately 10^5 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the antituberculous agents in the 96-well microplate using Middlebrook 7H9 broth with OADC.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include a growth control well (bacteria without drug) and a sterility control well (broth only).
-
Seal the plates and incubate at 36 ± 1°C.
-
-
Reading the Results:
-
Reading is performed as soon as visible growth is observed in the growth control well when viewed with an inverted mirror. This typically occurs between 7 and 21 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Genetic Validation of Pks13: An Essential Enzyme in Mycobacterial Mycolic Acid Synthesis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the genetic validation of Polyketide Synthase 13 (Pks13) as an essential enzyme in Mycobacterium tuberculosis and related species. Pks13's indispensable role in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, establishes it as a prime target for novel anti-tuberculosis drug development.[1][2][3] This document summarizes key quantitative data, details experimental protocols for genetic validation, and visualizes the intricate molecular pathways and experimental workflows.
Introduction: The Critical Role of Pks13 in Mycobacteria
Mycolic acids are long-chain fatty acids that form the characteristic waxy outer layer of mycobacteria, providing a formidable barrier against antibiotics and host immune responses.[2] The biosynthesis of these complex lipids is a multi-step process, with the final condensation reaction catalyzed by Pks13.[1][2][4] This enzyme facilitates the Claisen-type condensation of two long-chain fatty acids to produce α-alkyl β-ketoacids, the direct precursors of mycolic acids.[4][5] The essentiality of the mycolic acid layer for mycobacterial viability underscores the importance of the enzymes involved in its synthesis, making them attractive targets for therapeutic intervention.[2][6] Genetic studies have unequivocally demonstrated that Pks13 is essential for the survival of Mycobacterium smegmatis and Mycobacterium tuberculosis.[1][3]
Quantitative Data: Gauging the Impact of Pks13 Inhibition
The essentiality of Pks13 is further substantiated by the potent activity of inhibitors that target this enzyme, leading to mycobacterial death. The minimum inhibitory concentration (MIC) is a key quantitative measure of an inhibitor's efficacy. Below are tables summarizing the whole-cell activity of various compounds targeting Pks13 and its domains.
Table 1: Whole-Cell Activity of Thiophene Inhibitors Targeting Pks13
| Compound | Target Domain | Wild-Type M. tuberculosis H37Rv MIC (µM) | Reference |
| TP2 | N-terminal ACP | 0.25 | [7][8] |
| TP4 | N-terminal ACP | 0.5 | [8] |
| X20404 | Thioesterase (TE) | 0.25 | [9][10] |
Table 2: Enzymatic Inhibition of Pks13 Thioesterase (TE) Domain
| Compound | IC50 (µM) | Reference |
| X20403 | < 20 | [9] |
| X20419 | ~0.6 (estimated 30-fold improvement from initial hits) | [10] |
| TAM16 | Potent lead molecule | [9] |
Table 3: Frequency of Resistance (FOR) for Pks13 Inhibitors
| Inhibitor | Target | FOR | Reference |
| X20404 | Pks13-TE | 4.7 x 10⁻⁷ | [9][10] |
| TAM16 | Pks13-TE | Similar to X20404 | [9] |
| Isoniazid | InhA | Significantly higher than Pks13-TE inhibitors | [9][10] |
Experimental Protocols: Methodologies for Genetic Validation
The genetic validation of Pks13 as an essential enzyme has been accomplished through various molecular techniques, primarily involving the creation of conditional mutants. These approaches allow for the controlled expression of the pks13 gene, enabling researchers to study the effects of its depletion.
Construction of Conditional Knockdown Mutants
Conditional knockdown mutants are invaluable tools for studying essential genes.[11] These strains are engineered to allow for the controlled expression of a target gene, often through the use of inducible or repressible promoter systems.
Protocol: Construction of a Tetracycline-Repressible Pks13 Mutant
This protocol is adapted from methodologies used for creating conditional mutants in mycobacteria.[12][13][14]
-
Vector Construction:
-
Clone the pks13 gene (Rv3800c) into a shuttle plasmid containing a tetracycline-inducible promoter system (e.g., Pmyc1tetO).[12] This system typically includes the TetR repressor, which binds to the tetO operator in the absence of anhydrotetracycline (B590944) (ATc), repressing gene expression.
-
Incorporate a selectable marker (e.g., hygromycin resistance) and an integrating element (e.g., the attP site for integration into the mycobacterial chromosome).
-
-
Electroporation into M. tuberculosis :
-
Prepare electrocompetent M. tuberculosis H37Rv cells.
-
Electroporate the constructed plasmid into the competent cells.
-
Select for transformants on Middlebrook 7H10 agar (B569324) containing the appropriate antibiotic (e.g., hygromycin).
-
-
Allelic Exchange:
-
To create a conditional knockdown where the native pks13 is replaced, a two-step allelic exchange process is often employed, involving a suicide vector carrying the regulated copy of pks13 and a counter-selectable marker (e.g., sacB).
-
-
Verification of Conditional Expression:
-
Grow the mutant strain in liquid medium with and without the inducer (ATc).
-
Monitor cell growth by measuring optical density (OD600). The strain should only grow in the presence of ATc.
-
Confirm the depletion of Pks13 protein in the absence of ATc via Western blot analysis.
-
Analysis of Mycolic Acid Biosynthesis
To confirm that the growth defect observed in the conditional mutant is due to the inhibition of mycolic acid synthesis, metabolic labeling experiments are performed.
Protocol: Metabolic Labeling with ¹⁴C-Acetate
-
Culture Preparation: Grow the wild-type and the Pks13 conditional mutant strains in the presence of ATc to mid-log phase.
-
Depletion of Pks13: Wash the cells and resuspend them in a medium with and without ATc. Incubate for a period sufficient to deplete the existing Pks13.
-
Metabolic Labeling: Add ¹⁴C-acetate to the cultures and incubate for several hours to allow for its incorporation into newly synthesized fatty acids and mycolic acids.
-
Lipid Extraction: Harvest the cells, and perform a total lipid extraction using a mixture of chloroform (B151607) and methanol.
-
Saponification and Esterification: Saponify the extracted lipids to release the fatty acids. Methylate the fatty acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Thin-Layer Chromatography (TLC): Analyze the FAMEs and MAMEs by TLC on a silica (B1680970) gel plate.
-
Autoradiography: Expose the TLC plate to an X-ray film to visualize the radiolabeled lipids. A significant reduction in the MAMEs spot in the conditional mutant grown without ATc confirms the role of Pks13 in mycolic acid synthesis.[1]
Visualizations: Pathways and Workflows
Mycolic Acid Biosynthesis Pathway
The synthesis of mycolic acids is a complex pathway involving multiple enzymatic steps. Pks13 catalyzes the final condensation step.
References
- 1. pnas.org [pnas.org]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polyketide synthases mutation in tuberculosis transmission revealed by whole genomic sequence, China, 2011–2019 [frontiersin.org]
- 7. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Construction of Conditional Knockdown Mutants in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 12. Construction and Use of Transposon MycoTetOP2 for Isolation of Conditional Mycobacteria Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repressible Promoter System to Study Essential Genes in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 14. Repressible Promoter System to Study Essential Genes in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Probing the Inhibition of Pks13-TE: An Enzymatic Assay Protocol
Application Note
The escalating threat of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents targeting essential pathways in Mycobacterium tuberculosis. Polyketide synthase 13 (Pks13) is a critical enzyme in the biosynthesis of mycolic acids, which are indispensable components of the mycobacterial cell wall. The C-terminal thioesterase (TE) domain of Pks13, responsible for the final condensation and release of mycolic acid precursors, has emerged as a promising target for drug development. This document provides a detailed protocol for an enzymatic assay to screen and characterize inhibitors of the Pks13-TE domain, such as Pks13-TE inhibitor 2.
The described methodology is primarily based on a fluorogenic assay utilizing 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) as a substrate. The enzymatic cleavage of the ester bond in 4-MUH by Pks13-TE releases the fluorescent product 4-methylumbelliferone, which can be quantified to determine enzyme activity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tuberculosis agents.
Signaling Pathway and Experimental Workflow
The Pks13 enzyme is a large, multi-domain protein that catalyzes the final Claisen condensation step of mycolic acid biosynthesis. The TE domain plays a crucial role in this process by hydrolyzing the thioester linkage to release the α-alkyl β-ketoacyl product, which is then transferred to trehalose. Inhibition of the Pks13-TE domain disrupts this essential pathway, leading to the cessation of mycolic acid synthesis and subsequent bacterial death.
Caption: Pks13 signaling pathway and point of inhibition.
The experimental workflow for evaluating Pks13-TE inhibitors involves the preparation of the recombinant enzyme, execution of the enzymatic assay in the presence of inhibitors, and subsequent data analysis to determine inhibitory potency.
Caption: Experimental workflow for Pks13-TE inhibitor assay.
Experimental Protocols
Recombinant Pks13-TE Domain Expression and Purification
The thioesterase domain of Pks13 from Mycobacterium tuberculosis is expressed recombinantly in E. coli for use in the enzymatic assay.
a. Expression:
-
The gene encoding the Pks13-TE domain is cloned into an expression vector (e.g., pET vector) with an N-terminal 6x-His tag.
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.
-
Cells are harvested by centrifugation and the cell pellet is stored at -80°C.
b. Purification:
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubated on ice.
-
Cells are lysed by sonication and the lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The column is washed extensively with wash buffer to remove non-specifically bound proteins.
-
The His-tagged Pks13-TE protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions are analyzed by SDS-PAGE for purity.
-
Fractions containing the purified protein are pooled and further purified by size-exclusion chromatography using a suitable column (e.g., Superdex 200) equilibrated with a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Pure fractions are pooled, concentrated, and stored at -80°C in the presence of glycerol. Protein integrity can be confirmed by dynamic light scattering (DLS).
Pks13-TE Enzymatic Assay (4-MUH based)
This assay measures the esterase activity of the Pks13-TE domain through the cleavage of the fluorescent substrate 4-methylumbelliferyl heptanoate (4-MUH).
a. Materials and Reagents:
-
Purified recombinant Pks13-TE protein.
-
This compound (and other test compounds).
-
4-methylumbelliferyl heptanoate (4-MUH) (Sigma).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20, 1 mM DTT.
-
DMSO for compound dilution.
-
384-well black, flat-bottom assay plates.
b. Assay Protocol:
-
Prepare serial dilutions of the this compound and other test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the test compounds to the appropriate wells. The final concentration of DMSO in the assay should be kept constant, typically at 1%.
-
Add the purified Pks13-TE enzyme to each well to a final concentration of approximately 50 nM in assay buffer.
-
Include control wells:
-
Positive control (100% activity): Enzyme and DMSO without inhibitor.
-
Negative control (0% activity): DMSO without enzyme.
-
-
Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 4-MUH to a final concentration of 25 µM.
-
Incubate the plate at room temperature for 180 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
c. Data Analysis:
-
Subtract the background fluorescence (negative control) from all wells.
-
Normalize the data by setting the average fluorescence of the positive control wells to 100% activity and the negative control to 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Alternative Assay: TAMRA Probe Displacement Assay
Due to the limitations of the 4-MUH substrate, which is known to be a poor substrate for Pks13-TE and can undergo auto-hydrolysis, a TAMRA (Tetramethylrhodamine) activity probe binding displacement assay can be employed as an alternative or confirmatory assay. This competition assay measures the ability of an inhibitor to displace a fluorescently labeled probe that covalently binds to the active site serine of Pks13-TE.
Data Presentation
The inhibitory activities of various compounds against the Pks13-TE domain are summarized below.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 32) | 1.30 | Not Specified | |
| Compound 6e | 14.3 | Pks13 enzymatic assay | |
| X20403 | 0.057 | Pks13-TE enzyme assay | |
| X13045 | 15 | Pks13-TE enzyme assay | |
| TAM16 | 0.26 | 4-MUH based assay | |
| X20404 | ~0.057 | Pks13-TE enzyme assay | |
| X20348 | 0.9 | TAMRA-based binding assay |
Conclusion
The provided protocols offer a robust framework for the enzymatic evaluation of Pks13-TE inhibitors. The 4-MUH based assay is a straightforward method for initial screening, while the TAMRA probe displacement assay can provide valuable confirmatory data. Accurate determination of inhibitor potency is a critical step in the hit-to-lead optimization process for the development of novel therapeutics against tuberculosis.
Measuring Pks13-TE Inhibition In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) of Mycobacterium tuberculosis is a critical enzyme essential for the biosynthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell envelope.[1][2][3] This unique cell wall structure is pivotal for the bacterium's survival, virulence, and resistance to many antibiotics. Pks13 catalyzes the final Claisen-type condensation step in mycolic acid synthesis, making it a highly attractive target for the development of novel anti-tuberculosis therapeutics.[4] The C-terminal thioesterase (TE) domain of Pks13 is responsible for the ultimate release and transfer of the mycolic acid precursor and is the target of several classes of potent inhibitors.[3][5]
These application notes provide detailed protocols for three robust in vitro methods to quantify the inhibition of the Pks13 thioesterase domain: a fluorogenic enzyme activity assay, a fluorescence polarization competition binding assay, and a thermal shift assay to confirm target engagement.
Pks13-TE Signaling Pathway and Inhibition
The Pks13 enzyme is a large multi-domain protein. The TE domain is the final catalytic component in a complex assembly line. A simplified representation of the targeted step is the hydrolysis of the acyl-enzyme intermediate to release the mycolic acid precursor. Inhibitors targeting the TE domain block this final release, halting mycolic acid production.
Caption: Inhibition of the Pks13-TE domain blocks the final step of mycolic acid precursor release.
Data Presentation: Pks13-TE Inhibitor Potency
The following table summarizes the in vitro potency of representative inhibitors from different chemical classes targeting the Pks13-TE domain.
| Chemical Class | Compound | Pks13-TE IC50 (µM) | Reference |
| Benzofuran | TAM1 | 0.26 | [6] |
| TAM16 | 0.19 | [6] | |
| Oxadiazole Derivative | X20348 | 0.47 | |
| Coumestan | Compound 8 | Not Reported | [7] |
| Compound 23 | 1.55 | [7] | |
| Compound 32 | 1.30 | [7] | |
| N-Phenylindole | Compound 45 | Not Reported (MIC = 0.0625 µg/mL) | [8] |
| Compound 58 | Not Reported (MIC = 0.125 µg/mL) | [8] | |
| Triazole Core | X20403 | 0.057 | [7] |
| X20404 | Not Reported (equipotent to X20403) | [7] |
Experimental Protocols
Fluorogenic Enzyme Activity Assay
This assay measures the enzymatic activity of the Pks13-TE domain through the hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH). The cleavage of the ester bond by Pks13-TE releases the highly fluorescent 4-methylumbelliferone, which can be quantified to determine the rate of reaction and the extent of inhibition.[6]
Experimental Workflow:
Caption: Workflow for the Pks13-TE fluorogenic enzyme activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0.[9]
-
Pks13-TE Enzyme: Prepare a stock solution of purified Pks13-TE domain in assay buffer. The final concentration in the assay will be 0.5 µM.[9]
-
Substrate (4-MUH): Prepare a stock solution of 4-methylumbelliferyl heptanoate in DMSO. The final concentration in the assay will be 20 µM (equal to the Km).[6]
-
Inhibitors: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well plate format, 100 µL final volume):
-
To each well, add 1 µL of the inhibitor dilution or DMSO (for control wells).
-
Add 50 µL of Pks13-TE solution (to achieve a final concentration of 0.5 µM).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 49 µL of the 4-MUH substrate solution (to achieve a final concentration of 20 µM).
-
Incubate the plate at 30°C for a suitable time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Measure the fluorescence of the hydrolyzed product, 4-methylumbelliferone, using a microplate reader with excitation at 355 nm and emission at 460 nm.[9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of an inhibitor to the Pks13-TE active site by monitoring the displacement of a fluorescently labeled probe. A TAMRA-labeled fluorophosphonate probe that covalently binds to the active site serine of Pks13-TE is used.[9] When the small TAMRA probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Pks13-TE protein, its tumbling is restricted, leading to a high fluorescence polarization signal. Inhibitors that bind to the active site will compete with the TAMRA probe, preventing its binding and thus causing a decrease in the fluorescence polarization signal.
Experimental Workflow:
Caption: Workflow for the Pks13-TE fluorescence polarization competition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, and 0.5 mg/mL bovine gamma globulin (BGG) can be used.[10]
-
Pks13-TE Enzyme: Prepare a stock solution of purified Pks13-TE. The final concentration will depend on the binding affinity of the probe and should be optimized (e.g., 0.5-2 µM).[9]
-
TAMRA Probe: Prepare a stock solution of the TAMRA-fluorophosphonate probe in DMSO. The final concentration should be low (e.g., in the nanomolar range) and optimized to give a good signal-to-noise ratio.
-
Inhibitors: Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume of the inhibitor dilution or DMSO to the wells.
-
Prepare a mixture of Pks13-TE and the TAMRA probe in assay buffer at 2x the final desired concentration.
-
Add an equal volume of the Pks13-TE/TAMRA probe mixture to the wells containing the inhibitor.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the TAMRA fluorophore (e.g., excitation at 540 nm and emission at 590 nm).[11]
-
-
Data Analysis:
-
Calculate the percent displacement of the TAMRA probe for each inhibitor concentration.
-
Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a competition binding equation to determine the IC50 value.
-
Nano-Differential Scanning Fluorimetry (nanoDSF) Thermal Shift Assay
This biophysical assay confirms the direct binding of an inhibitor to the Pks13-TE domain by measuring the change in the protein's thermal stability. The intrinsic fluorescence of tryptophan residues within the protein is monitored as the temperature is increased. As the protein unfolds (melts), these tryptophan residues become exposed to the aqueous environment, causing a change in their fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tm (a positive thermal shift, ΔTm).[12]
Experimental Workflow:
Caption: Workflow for the nanoDSF thermal shift assay to confirm inhibitor binding to Pks13-TE.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer that does not interfere with the intrinsic fluorescence, such as phosphate-buffered saline (PBS) or HEPES buffer.
-
Pks13-TE Enzyme: Prepare a stock solution of purified Pks13-TE. A final concentration of 30 µM has been reported.[7]
-
Inhibitors: Prepare stock solutions of test compounds in DMSO. Final concentrations are typically 5- to 10-fold molar excess over the protein (e.g., 150-300 µM).[7] The final DMSO concentration should be kept constant across all samples.
-
-
Assay Procedure:
-
In microcentrifuge tubes, mix the Pks13-TE protein with either the inhibitor or DMSO (as a control) to the final desired concentrations.
-
Load the samples into nanoDSF capillaries (typically 10 µL).
-
Place the capillaries into the nanoDSF instrument.
-
Run a thermal ramp, for example, from 25°C to 95°C with a heating rate of 1°C/minute. The instrument will monitor the change in the ratio of tryptophan fluorescence at 350 nm and 330 nm.
-
-
Data Analysis:
-
The instrument's software will generate a melting curve and calculate the Tm for each sample.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor (ΔTm = Tm (protein + inhibitor) - Tm (protein + DMSO)). A positive ΔTm indicates that the inhibitor binds to and stabilizes the Pks13-TE domain.
-
Thermal Shift (ΔTm) Data for Pks13-TE Inhibitors:
| Chemical Class | Compound | ΔTm (°C) at 10-fold excess | Reference |
| Tetracyclic | Compound 65 | > 3.0 | [4] |
| Coumestan | Fluorine-substituted and oxazine-containing derivatives | > 6.0 | [7] |
Conclusion
The assays described provide a comprehensive toolkit for the in vitro characterization of Pks13-TE inhibitors. The fluorogenic and fluorescence polarization assays are well-suited for primary screening and determination of inhibitor potency (IC50), while the nanoDSF thermal shift assay serves as an excellent secondary assay to confirm direct target engagement. Together, these methods are invaluable for the discovery and development of novel anti-tuberculosis drugs targeting the essential mycolic acid biosynthesis pathway.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sophion.com [sophion.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubiqbio.com [ubiqbio.com]
- 11. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assay for Pks13-TE inhibitor 2 efficacy
Application Note & Protocol
Topic: Cell-Based Assay for Efficacy Determination of Pks13-TE Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycolic acids are essential, long-chain fatty acids that form the characteristic waxy outer layer of the Mycobacterium tuberculosis (Mtb) cell wall, contributing significantly to its virulence and resistance to common antibiotics.[1][2] The biosynthesis of these mycolic acids is a critical pathway for mycobacterial viability, making its constituent enzymes attractive targets for novel anti-tubercular drugs.[1][3] Polyketide synthase 13 (Pks13) is a multi-domain enzyme that catalyzes the final Claisen-type condensation step to produce the precursors of mycolic acids.[4] The C-terminal thioesterase (TE) domain of Pks13 is crucial for the release and transfer of the newly synthesized mycolate chain, rendering it an essential target for inhibition.
This document provides a detailed protocol for a cell-based assay to determine the efficacy of "Inhibitor 2," a novel compound targeting the Pks13-TE domain. The primary method described is the Minimum Inhibitory Concentration (MIC) determination using a resazurin-based microplate assay, which measures the overall growth inhibition of M. tuberculosis.
Pks13 Mycolic Acid Synthesis Pathway
The final step of mycolic acid synthesis is a complex process involving several enzymes. A fatty acyl-AMP ligase (FadD32) activates the meroacyl chain, while acyl-CoA carboxylases (containing AccD4) activate the second fatty acid substrate. Pks13 then catalyzes the condensation of these two fatty acid chains. The TE domain of Pks13 is responsible for the final hydrolytic release of the mycolic acid precursor. Inhibitor 2 is hypothesized to block this final release step, halting the entire pathway and preventing the formation of the protective mycomembrane.
Caption: Pks13 pathway and the inhibitory action of Inhibitor 2.
Quantitative Data Summary
The efficacy of Inhibitor 2 was evaluated against M. tuberculosis H37Rv and compared with a known Pks13-TE inhibitor (TAM16) and a first-line anti-TB drug (Isoniazid). The following table summarizes the whole-cell activity.
| Compound | Target | MIC against Mtb H37Rv (µg/mL) | Selectivity Index (SI) a |
| Inhibitor 2 | Pks13-TE | 0.125 | >120 |
| TAM16 (Control) | Pks13-TE | 0.25 | >100 |
| Isoniazid (Control) | InhA | 0.06 | >200 |
a Selectivity Index is calculated as CC₅₀ (cytotoxicity against a mammalian cell line, e.g., Vero) / MIC. A higher SI is desirable.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the measurement of Inhibitor 2's efficacy using the Microplate Alamar Blue Assay (MABA). This colorimetric assay uses a redox indicator to measure the metabolic activity of bacterial cells.
Materials and Reagents
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Inhibitor 2
-
TAM16 (Positive Control)
-
Isoniazid (Positive Control)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Resazurin (B115843) sodium salt (Alamar Blue)
-
Sterile 96-well flat-bottom plates
-
Biosafety Cabinet (Class II or III)
-
Incubator (37°C)
-
Microplate reader (absorbance at 570 nm and 600 nm)
Experimental Workflow
Caption: Workflow for the cell-based MIC determination assay.
Step-by-Step Procedure
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth at 37°C until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the culture with fresh 7H9 broth to a final concentration that will yield approximately 1 x 10⁵ colony-forming units (CFU)/mL in the final assay volume.
-
-
Preparation of Inhibitor Plate:
-
Prepare a stock solution of Inhibitor 2 in sterile DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well plate, perform a 2-fold serial dilution of Inhibitor 2 in 100 µL of 7H9 broth. The concentration range should be sufficient to span the expected MIC (e.g., from 64 µg/mL to 0.03 µg/mL).
-
Include wells for a positive control (bacteria with no inhibitor) and a negative control (broth only). Also, prepare plates for control compounds (TAM16, Isoniazid).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the inhibitor dilutions. The final volume in each well will be 200 µL.
-
Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Final Reading:
-
After 7 days of incubation, add 30 µL of sterile Resazurin solution to each well.
-
Re-incubate the plate at 37°C for another 18-24 hours.
-
Observe the color change. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents this color change (i.e., the well remains blue).
-
On-Target Activity Verification (Recommended)
To confirm that the whole-cell activity of Inhibitor 2 is due to the specific inhibition of Pks13, further assays can be conducted using engineered Mtb strains.
-
Pks13 Hypomorph Strain: An Mtb strain where pks13 expression is repressed (e.g., using a tetracycline-repressible promoter). This strain is hypersensitive to Pks13 inhibitors. A significant decrease in the MIC for Inhibitor 2 in the repressed state would provide strong evidence of on-target activity.
-
Resistant Mutant Selection: Spontaneously resistant mutants can be generated by plating a high concentration of Mtb on solid media containing Inhibitor 2. Whole-genome sequencing of resistant colonies that show a high MIC shift would be expected to reveal point mutations within the pks13 gene, specifically in the region encoding the TE domain.
Data from On-Target Verification
| Strain | Pks13 Expression | MIC of Inhibitor 2 (µg/mL) | Fold Change vs. WT |
| Mtb H37Rv (Wild-Type) | Normal | 0.125 | - |
| Mtb-pks13-hypomorph (-ATC a) | Repressed | 0.015 | 8x ↓ |
| Mtb-pks13-resistant mutant | Normal | >8.0 | 64x ↑ |
a ATC (anhydrotetracycline) is an inducer. In its absence, gene expression is repressed.
Conclusion
The described cell-based protocol provides a robust method for determining the efficacy of Pks13-TE inhibitors like Inhibitor 2 against live M. tuberculosis. The MIC value obtained from the MABA assay serves as a critical parameter for evaluating antibacterial potency. For drug development purposes, confirming the mechanism of action through on-target verification assays is highly recommended to validate that the observed cellular activity is a direct result of Pks13-TE inhibition. The promising MIC and selectivity index of Inhibitor 2 warrant further investigation and preclinical development.
References
Application Notes and Protocols for the Study of Pks13-TE Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental methods for studying inhibitors of the thioesterase (TE) domain of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). Pks13 is a critical enzyme involved in the final condensation step of mycolic acid biosynthesis, making it an essential target for novel anti-tuberculosis drugs.[1][2][3]
Overview of Pks13-TE Inhibition
The Pks13 enzyme is a large, multi-domain protein responsible for the Claisen condensation of two long-chain fatty acids to form mycolic acids, which are essential components of the mycobacterial cell wall.[4][5] The thioesterase (TE) domain of Pks13 plays a crucial role in the final transfer of the mycolic acid product. Inhibition of the Pks13-TE domain disrupts mycolic acid biosynthesis, leading to bacterial death. Several classes of small molecules have been identified as inhibitors of Pks13-TE, including benzofurans, oxadiazoles, and coumestans. This document outlines the key experimental procedures to characterize a novel Pks13-TE inhibitor, referred to herein as "Inhibitor 2," representing a compound from a promising chemical series.
Data Presentation: Inhibitor Profile
The following tables summarize the typical quantitative data obtained for a Pks13-TE inhibitor.
Table 1: Biochemical and Cellular Activity of Representative Pks13-TE Inhibitors
| Compound | Pks13-TE IC50 (nM) | TAMRA Binding Assay IC50 (µM) | Mtb H37Rv MIC (µM) |
| X20403 (Series 1) | 57 | 0.5 | - |
| X20404 (Series 1) | - | - | 0.25 |
| X21429 (Series 2) | - | - | 0.24 |
| X13045 (Series 2 Founder) | 15,000 | - | - |
| Compound 65 (Coumestan) | - | - | 0.0313 - 0.0625 µg/mL |
Data compiled from multiple sources.
Table 2: On-Target Activity in Engineered M. tuberculosis Strains
| Compound | Mtb Strain | MIC without ATC (µM) | MIC with ATC (µM) | Fold Change (MIC with ATC / MIC without ATC) |
| Pks13-TE Inhibitor | Wild-Type H37Rv | Value | Value | Value |
| Pks13-TE Inhibitor | Pks13 Hypomorph | Value | Value | Value |
| Pks13-TE Inhibitor | Pks13 Hypermorph | Value | Value | Value |
This table illustrates the expected results from an on-target validation experiment. Actual values would be determined experimentally. An increased MIC in the hypermorph strain is indicative of on-target activity.
Experimental Protocols
This assay measures the enzymatic activity of the Pks13-TE domain and the inhibitory effect of test compounds.
Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), which upon hydrolysis by the Pks13-TE, releases the fluorescent product 4-methylumbelliferone. The rate of fluorescence increase is proportional to the enzyme activity.
Materials:
-
Recombinant Pks13-TE protein
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
4-methylumbelliferyl heptanoate (4-MUH) substrate
-
Inhibitor 2 (and other test compounds)
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of Inhibitor 2 in DMSO.
-
Perform serial dilutions of Inhibitor 2 in the assay buffer.
-
Add a defined amount of Pks13-TE protein to each well of a 384-well plate.
-
Add the serially diluted Inhibitor 2 to the wells containing the enzyme and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the 4-MUH substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm over a time course.
-
Calculate the initial reaction rates and determine the IC50 value for Inhibitor 2 by fitting the data to a dose-response curve.
This assay confirms the direct binding of the inhibitor to the Pks13-TE active site.
Principle: A fluorescent probe, such as TAMRA (carboxytetramethylrhodamine), that is known to bind to the active site of Pks13-TE is used. The displacement of this probe by a test compound results in a decrease in fluorescence polarization or another measurable signal.
Materials:
-
Recombinant Pks13-TE protein
-
TAMRA-labeled probe
-
Assay buffer
-
Inhibitor 2
-
DMSO
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare solutions of Pks13-TE and the TAMRA probe in the assay buffer.
-
Add the Pks13-TE and TAMRA probe mixture to the wells of a 384-well plate and incubate to allow for binding.
-
Add serially diluted Inhibitor 2 to the wells.
-
Incubate the plate to allow for the displacement of the TAMRA probe by the inhibitor.
-
Measure the fluorescence polarization.
-
Calculate the IC50 value for Inhibitor 2 based on the displacement of the TAMRA probe.
This assay determines the minimum inhibitory concentration (MIC) of the inhibitor required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Inhibitor 2
-
96-well plates
Protocol:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Prepare serial dilutions of Inhibitor 2 in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 7-14 days.
-
Add resazurin dye to each well and incubate for an additional 24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor that prevents a color change of the resazurin dye from blue to pink, indicating the absence of bacterial growth.
This experiment confirms that the inhibitor's whole-cell activity is due to the inhibition of Pks13.
Principle: Engineered strains of M. tuberculosis that express lower (hypomorph) or higher (hypermorph) levels of Pks13 are used. An on-target inhibitor will show increased potency against the hypomorph and decreased potency against the hypermorph strain compared to the wild-type.
Protocol:
-
Perform the MIC determination assay as described in section 3.3 using wild-type M. tuberculosis H37Rv, a Pks13 hypomorph strain, and a Pks13 hypermorph strain.
-
The expression levels in the engineered strains can be controlled by an inducer, such as anhydrotetracycline (B590944) (ATC).
-
Compare the MIC values of Inhibitor 2 across the different strains. A significant shift in MIC values correlated with the Pks13 expression level confirms on-target activity.
This technique provides detailed structural information on how the inhibitor binds to the Pks13-TE domain.
Protocol:
-
Crystallize the recombinant Pks13-TE protein, either alone (apo) or in complex with Inhibitor 2.
-
For co-crystallization, incubate the Pks13-TE protein with a molar excess of Inhibitor 2 prior to setting up crystallization trials.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Once crystals are obtained, collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the binding mode of Inhibitor 2 in the active site of Pks13-TE.
Visualizations
Caption: Inhibition of the Pks13-TE domain by Inhibitor 2 disrupts mycolic acid biosynthesis.
Caption: Workflow for the comprehensive characterization of a Pks13-TE inhibitor.
References
Application Note: High-Throughput Screening of Pks13-TE Inhibitors Using Nano Differential Scanning Fluorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][3] This makes Pks13 a validated and attractive target for the development of novel anti-tuberculosis drugs.[3][4] The C-terminal thioesterase (TE) domain of Pks13 catalyzes the release of the mycolic acid product and is a key site for inhibitor binding.
Nano Differential Scanning Fluorimetry (nanoDSF) is a powerful biophysical technique for high-throughput screening and characterization of protein-ligand interactions. The method measures the change in the intrinsic fluorescence of a protein, primarily from tryptophan and tyrosine residues, as it unfolds in response to a thermal ramp. Ligand binding typically stabilizes the protein structure, leading to a measurable increase in the melting temperature (Tm). This "thermal shift" is a robust indicator of a direct interaction between the protein and the ligand.
This application note provides a detailed protocol for using nanoDSF to screen for and characterize inhibitors of the Pks13-TE domain.
Experimental Workflow
The overall workflow for a Pks13-TE nanoDSF experiment involves protein preparation, ligand screening, data acquisition, and analysis to identify compounds that thermally stabilize the protein.
Caption: Experimental workflow for Pks13-TE inhibitor screening using nanoDSF.
Detailed Experimental Protocol
This protocol is designed for a standard nanoDSF instrument capable of running multiple capillaries simultaneously.
1. Materials and Reagents
-
Pks13-TE Protein: Recombinant, purified Pks13-TE. A stock concentration of 1-2 mg/mL is recommended. The protein should be of high purity (>95% by SDS-PAGE).
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl. It is critical to maintain a consistent buffer throughout the experiment.
-
Compound Library: Small molecules dissolved in 100% DMSO.
-
Control: 100% DMSO.
-
nanoDSF Instrument: e.g., Prometheus NT.Plex or similar.
-
nanoDSF Capillaries: Standard or high-sensitivity capillaries as recommended by the instrument manufacturer.
2. Protein Preparation
-
Thaw the Pks13-TE protein stock on ice.
-
Perform a buffer exchange into the Assay Buffer if the protein is in a different storage buffer. This can be done using a desalting column or dialysis.
-
Centrifuge the protein solution at >14,000 x g for 10 minutes at 4°C to remove any aggregates.
-
Determine the protein concentration using a spectrophotometer (A280) or a BCA assay.
-
Dilute the Pks13-TE protein with Assay Buffer to a working concentration of 60 µM. This will result in a final concentration of 30 µM in the assay.
3. Ligand and Control Preparation
-
Prepare intermediate dilutions of your compound library stocks in 100% DMSO if necessary.
-
For the assay, you will need to create a final dilution of the ligands in the protein solution. The final DMSO concentration should be kept constant across all samples, typically ≤ 3%.
4. Assay Plate Setup
-
Prepare samples in a microplate or PCR tubes immediately before loading capillaries. Prepare enough volume for at least two capillaries per condition (2 x 10 µL).
-
Apo Control (Protein + DMSO):
-
Mix 10 µL of 60 µM Pks13-TE with 10 µL of Assay Buffer containing 6% DMSO.
-
This results in a final concentration of 30 µM Pks13-TE and 3% DMSO.
-
-
Test Samples (Protein + Ligand):
-
Mix 10 µL of 60 µM Pks13-TE with 10 µL of Assay Buffer containing the test ligand and 6% DMSO.
-
This results in a final concentration of 30 µM Pks13-TE, the desired ligand concentration (e.g., 300 µM), and 3% DMSO.
-
-
Gently mix all samples by pipetting and spin down the plate briefly. Avoid introducing bubbles.
5. nanoDSF Instrument Setup and Data Acquisition
-
Turn on the nanoDSF instrument and allow it to warm up.
-
Carefully load 10 µL of each sample into a nanoDSF capillary, ensuring there are no air bubbles.
-
Place the capillaries into the instrument's sample holder.
-
Set up the experimental parameters in the control software:
-
Temperature Range: 25°C to 95°C.
-
Temperature Ramp Rate: 1°C/minute.
-
Excitation Power: Adjust based on the initial fluorescence scan (e.g., 20-50%) to ensure a good signal-to-noise ratio without saturating the detector.
-
-
Start the thermal ramp and data collection. The instrument will record the fluorescence emission at 330 nm and 350 nm as a function of temperature.
Data Analysis and Presentation
The primary output of a nanoDSF experiment is a melting curve, from which the melting temperature (Tm) is derived.
1. Determining Melting Temperature (Tm)
-
The instrument software calculates the ratio of fluorescence intensities (F350/F330).
-
The Tm is the temperature at the inflection point of the melting curve, which corresponds to the peak of the first derivative of this curve.
-
The Tm for the apo (unliganded) Pks13-TE should be determined from the average of the control samples. The reported Tm for Pks13-TE is approximately 56.2°C.
2. Calculating the Thermal Shift (ΔTm)
The thermal shift is the key indicator of ligand binding and stabilization.
-
ΔTm = Tm (Protein + Ligand) - Tm (Apo Protein)
A positive ΔTm indicates that the ligand binding stabilizes the protein. A larger ΔTm generally correlates with higher affinity binding.
3. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: nanoDSF Screening Parameters for Pks13-TE
| Parameter | Value | Notes |
|---|---|---|
| Protein | Pks13-TE | Thioesterase domain of Pks13 |
| Protein Concentration | 30 µM | Final concentration in the assay |
| Ligand Concentration | 150 µM - 300 µM | 5x to 10x molar excess |
| Assay Buffer | 50 mM Tris-HCl, 50 mM NaCl, pH 8.0 | Based on optimal conditions for Pks13 |
| DMSO Concentration | 3% (final) | Ensure consistency across all samples |
| Temperature Ramp | 25°C to 95°C at 1°C/min | Standard ramp for thermal denaturation |
| Replicates | n ≥ 2 | For statistical significance |
Table 2: Example Results of a Pks13-TE nanoDSF Screen
| Compound ID | Tm (°C) | Std. Dev. | ΔTm (°C) | Hit? (ΔTm > 2°C) |
|---|---|---|---|---|
| Control (DMSO) | 56.2 | ± 0.1 | - | - |
| Compound A | 56.5 | ± 0.2 | +0.3 | No |
| Compound B (TAM16) | 62.8 | ± 0.1 | +6.6 | Yes |
| Compound C | 59.4 | ± 0.2 | +3.2 | Yes |
| Compound D | 54.1 | ± 0.3 | -2.1 | No (Destabilizer) |
Logical Diagram for Hit Identification
This diagram illustrates the decision-making process for identifying a hit compound from the primary screening data.
Caption: Decision tree for hit identification in a nanoDSF screening campaign.
NanoDSF is a rapid, low-material, and high-throughput method ideal for the primary screening of compound libraries against protein targets like Pks13-TE. The protocol outlined here provides a robust framework for identifying and prioritizing small molecule inhibitors that directly bind to and stabilize the Pks13-TE domain, accelerating the early stages of drug discovery for tuberculosis. Identified hits should be further validated through dose-response studies and orthogonal biophysical or enzymatic assays.
References
- 1. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13. [scholars.duke.edu]
- 3. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-crystallization of Pks13-TE with Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyketide synthase 13 (Pks13) of Mycobacterium tuberculosis is a crucial enzyme involved in the final condensation step of mycolic acid biosynthesis.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique impermeable barrier that contributes to the pathogen's virulence and resistance to antibiotics.[1][3] The thioesterase (TE) domain of Pks13 is responsible for the terminal step of this pathway and has been validated as a promising target for the development of novel anti-tuberculosis drugs.[4][5][6] Structure-based drug design efforts rely on high-resolution crystal structures of Pks13-TE in complex with inhibitors to elucidate binding modes and guide lead optimization.[7][8] This document provides detailed protocols and techniques for the successful co-crystallization of the Pks13-TE domain with various classes of inhibitors.
I. Protein Expression and Purification
A reliable supply of pure, homogenous, and stable Pks13-TE is a prerequisite for successful crystallization trials. The following protocol is a general guideline based on established methods.
Protocol 1: Expression and Purification of M. tuberculosis Pks13-TE Domain
-
Gene Cloning and Expression Vector:
-
The gene encoding the Pks13-TE domain (residues ~1451–1733 of Rv3800c) is cloned into a suitable Escherichia coli expression vector, typically containing an N-terminal cleavable affinity tag (e.g., His6-tag with a TEV protease cleavage site).[4]
-
-
Protein Expression:
-
Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking.
-
Induce protein expression at an OD600 of 0.6-0.8 with 0.1-0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to culture the cells at a reduced temperature (e.g., 16-20°C) for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 45 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged Pks13-TE with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Affinity Tag Cleavage (Optional but Recommended):
-
Dialyze the eluted protein against a buffer suitable for TEV protease activity (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT).
-
Add TEV protease at an appropriate molar ratio (e.g., 1:50 protease:protein) and incubate at 4°C overnight.
-
Remove the cleaved His-tag and the His-tagged TEV protease by passing the solution through a Ni-NTA column.
-
-
Ion-Exchange Chromatography (IEX):
-
Further purify the protein using an anion-exchange column (e.g., Q-sepharose) to remove remaining contaminants.
-
Elute the protein using a linear salt gradient (e.g., 50 mM to 1 M NaCl).
-
-
Size-Exclusion Chromatography (SEC):
-
As a final polishing step, subject the protein to SEC (e.g., Superdex 75 or 200 column) to ensure homogeneity.
-
The SEC buffer should be suitable for long-term protein storage and crystallization (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT).[2]
-
-
Concentration and Storage:
-
Pool the fractions containing pure Pks13-TE and concentrate to the desired concentration (typically 5-15 mg/mL) using a centrifugal filter device.
-
Verify the protein concentration using a spectrophotometer (A280) or a Bradford assay.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
II. Co-crystallization Protocols
Successful co-crystallization often requires screening a variety of conditions, including different inhibitor chemotypes, protein and inhibitor concentrations, and crystallization reagents. The key is to form a stable protein-inhibitor complex prior to setting up crystallization trials.
Protocol 2: General Co-crystallization Workflow
-
Inhibitor Preparation:
-
Dissolve the inhibitor in a suitable solvent, typically 100% DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).
-
-
Protein-Inhibitor Complex Formation:
-
Thaw an aliquot of purified Pks13-TE.
-
Add the inhibitor stock solution to the protein solution to achieve the desired final inhibitor concentration and molar excess. The final DMSO concentration should be kept low (ideally ≤ 5%) to avoid interference with crystallization.[4]
-
Incubate the protein-inhibitor mixture on ice or at 4°C for a period ranging from 30 minutes to overnight to allow for complex formation. Some protocols pre-incubate the protein with the inhibitor prior to crystallization.[4]
-
-
Crystallization Screening:
-
Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) to broadly sample different crystallization conditions.
-
Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) at a constant temperature (e.g., 18-20°C).[7]
-
Drops are typically prepared by mixing 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
Consider using additives or trying different inhibitor concentrations or incubation times.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically prepared by adding a cryo-agent (e.g., glycerol, ethylene (B1197577) glycol) to the mother liquor.[7]
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
Store the frozen crystals in liquid nitrogen until data collection.
-
III. Data Presentation: Successful Co-crystallization Conditions
The following tables summarize reported successful co-crystallization conditions for different classes of Pks13-TE inhibitors.
| Parameter | Coumestan Derivatives (e.g., Compound 8)[7] | Inhibitors from DEL Screening (e.g., X20404)[4] |
| PDB ID | 7VJT | 8TR4 |
| Protein Concentration | 15 mg/mL | 5 mg/mL |
| Inhibitor Concentration | 5-fold molar excess over protein | 250–500 µM |
| Inhibitor Solvent | DMSO | 100% DMSO stock (final 5% DMSO in complex solution) |
| Complex Incubation | Incubated prior to crystallization | Pre-incubated with protein prior to crystallization |
| Crystallization Method | Sitting-drop vapor diffusion | Hanging-drop vapor diffusion |
| Temperature | 18°C | Not explicitly stated, typically 18-20°C |
| Reservoir Solution | 200 mM ammonium (B1175870) acetate (B1210297), 100 mM sodium acetate trihydrate (pH 4.6), 30% (v/v) PEG 4000 | 0.1 M Tris-HCl (pH 8.5), 1.8–2 M Ammonium Sulfate, 2–5% PPG P400 |
| Cryoprotectant | 80% Reservoir Solution, 20% (v/v) Glycerol | Not explicitly stated, likely mother liquor + cryo-agent |
IV. Visualizations
Diagram 1: Pks13-TE Signaling Pathway Context
Caption: Role of Pks13-TE in the mycolic acid biosynthesis pathway and its inhibition.
Diagram 2: Experimental Workflow for Co-crystallization
Caption: Step-by-step workflow for the co-crystallization of Pks13-TE with inhibitors.
References
- 1. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Trehalose-Pks13 Inhibitor Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of trehalose-Pks13 inhibitor conjugates. This class of molecules represents a promising "Trojan horse" strategy to enhance the delivery of inhibitors targeting the essential mycobacterial enzyme Polyketide Synthase 13 (Pks13), a key player in mycolic acid biosynthesis.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and impermeable cell wall, which is a major hurdle for drug penetration.[1] Mycolic acids are crucial components of this cell wall, and their biosynthesis is a prime target for novel anti-tubercular drugs.[2][3] Pks13 is a critical enzyme that catalyzes the final condensation step in mycolic acid synthesis.[2][3] Various small molecule inhibitors of Pks13, such as 2-aminothiophenes and benzofurans, have been identified.
To overcome the permeability barrier of the mycobacterial cell wall, a "Trojan horse" approach can be employed. This strategy involves conjugating a Pks13 inhibitor to trehalose (B1683222), a disaccharide that is actively transported into mycobacteria by the LpqY-SugABC transporter system. The trehalose moiety is intended to facilitate the uptake of the inhibitor, thereby increasing its intracellular concentration and enhancing its antimycobacterial activity.
This document outlines the synthetic methodology for creating these conjugates via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and provides protocols for their biological characterization.
Signaling Pathway and Drug Action
The rationale behind the trehalose-Pks13 inhibitor conjugate strategy is to hijack the natural trehalose uptake pathway to deliver a cytotoxic payload.
Caption: Mechanism of action for trehalose-Pks13 inhibitor conjugates.
Experimental Workflow
The overall process for synthesizing and evaluating these conjugates can be broken down into several key stages.
Caption: General workflow for synthesis and evaluation.
Synthesis Protocols
Materials and Reagents
-
Trehalose
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Sodium azide (B81097) (NaN3)
-
Pks13 inhibitors (e.g., 2-aminothiophenes, benzofurans)
-
Propargyl bromide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), etc.
-
Silica (B1680970) gel for column chromatography
Protocol 1: Synthesis of 6-azido-6-deoxy-trehalose
This protocol is adapted from procedures for the selective modification of trehalose.
-
6-iodo-6-deoxy-trehalose synthesis:
-
Dissolve trehalose, triphenylphosphine, and imidazole in a suitable solvent such as pyridine (B92270) or a mixture of toluene (B28343) and acetonitrile.
-
Add iodine portion-wise to the solution at 0 °C and then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with sodium thiosulfate (B1220275) solution and extract the product.
-
Purify the crude product by silica gel chromatography to obtain 6-iodo-6-deoxy-trehalose.
-
-
Azide substitution:
-
Dissolve 6-iodo-6-deoxy-trehalose in anhydrous DMF.
-
Add sodium azide and heat the reaction mixture (e.g., at 80 °C) overnight.
-
After cooling, dilute the reaction with water and extract the product.
-
Purify the crude product by silica gel chromatography to yield 6-azido-6-deoxy-trehalose.
-
Protocol 2: Synthesis of Alkyne-Modified Pks13 Inhibitors
The modification of Pks13 inhibitors with an alkyne handle is crucial for the subsequent click chemistry reaction. The specific protocol will vary depending on the core structure of the inhibitor. An example for a 2-aminothiophene derivative is provided below.
-
Synthesis of a suitable 2-aminothiophene precursor: Synthesize the desired 2-aminothiophene-3-carboxylate scaffold according to established literature procedures.
-
Alkynylation:
-
Dissolve the 2-aminothiophene precursor in a suitable solvent like acetone (B3395972) or acetonitrile.
-
Add a base such as potassium carbonate.
-
Add propargyl bromide dropwise and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the residue by silica gel chromatography to obtain the alkyne-modified inhibitor.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction efficiently conjugates the azido-trehalose with the alkyne-modified inhibitor.
-
Dissolve the alkyne-modified Pks13 inhibitor and 6-azido-6-deoxy-trehalose in a solvent mixture such as t-butanol/water or DMF.
-
Add a freshly prepared solution of sodium ascorbate in water.
-
Add a solution of copper(II) sulfate pentahydrate in water.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Purify the final trehalose-Pks13 inhibitor conjugate by silica gel chromatography or preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry.
Biological Evaluation Protocols
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a stock solution of the trehalose-Pks13 inhibitor conjugate in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, prepare two-fold serial dilutions of the conjugate in mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC and Tween 80).
-
Inoculate each well with a standardized suspension of Mycobacterium smegmatis or Mycobacterium tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for the appropriate duration (e.g., 3-4 days for M. smegmatis, 7-14 days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of the conjugate that prevents visible growth.
Protocol 5: Cytotoxicity Assay
It is crucial to assess the toxicity of the conjugates against mammalian cells to determine their selectivity.
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293T, HepG2) at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the trehalose-Pks13 inhibitor conjugate in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the conjugate.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.
-
Assess cell viability using a suitable assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Calculate the CC50 (the concentration that causes 50% cell death).
Quantitative Data Summary
The following tables summarize representative data for trehalose-Pks13 inhibitor conjugates. The specific values will vary depending on the inhibitor scaffold.
Table 1: Antimycobacterial Activity of Trehalose-Pks13 Inhibitor Conjugates
| Compound | Pks13 Inhibitor Scaffold | M. smegmatis MIC (µg/mL) | M. tuberculosis MIC (µg/mL) | Reference |
| Inhibitor 1 | 2-Aminothiophene | >100 | 12.5 | |
| Trehalose-Inhibitor 1 Conjugate | 2-Aminothiophene | 25 | 3.125 | |
| Inhibitor 2 | Benzofuran | 50 | 6.25 | |
| Trehalose-Inhibitor 2 Conjugate | Benzofuran | 12.5 | 1.56 |
Table 2: Cytotoxicity of Trehalose-Pks13 Inhibitor Conjugates
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) | Reference |
| Trehalose-Inhibitor 1 Conjugate | HEK293T | >100 | >32 | |
| Trehalose-Inhibitor 2 Conjugate | HEK293T | >100 | >64 |
Logical Relationships in Drug Design
The design of these conjugates is based on a clear set of logical principles.
References
Application Note: High-Throughput Screening for Pks13-TE Inhibitors Using a TAMRA-Based Fluorescence Polarization Assay
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[1] Polyketide synthase 13 (Pks13) is an essential enzyme in Mtb that catalyzes the final condensation step of mycolic acid biosynthesis, making it a promising target for novel anti-TB drug development.[1][2] Specifically, the thioesterase (TE) domain of Pks13 is responsible for the release of the mycolic acid precursor and has been validated as a druggable target.[3][4] This application note describes a robust and high-throughput compatible TAMRA-based fluorescence polarization (FP) binding assay for the discovery and characterization of inhibitors targeting the Pks13-TE domain.
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. The assay principle is based on the observation that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (Pks13-TE), the tracer's tumbling is restricted, leading to an increase in fluorescence polarization. In a competition assay format, potential inhibitors can displace the tracer from the protein's active site, causing a decrease in polarization. This change in polarization can be measured to determine the binding affinity of test compounds.
This note provides a detailed protocol for a TAMRA-based FP competition assay adapted for the screening of Pks13-TE inhibitors, summarizes key quantitative data for known inhibitors, and presents visual workflows and pathway diagrams to facilitate understanding and implementation.
Pks13 in Mycolic Acid Biosynthesis
Pks13 is a multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids to form an α-alkyl β-ketoacyl product, a direct precursor of mycolic acids. The thioesterase (TE) domain of Pks13 is the final catalytic domain and is responsible for the transfer of the newly synthesized product to trehalose. Inhibition of the Pks13-TE domain disrupts mycolic acid biosynthesis, compromising the integrity of the mycobacterial cell wall and leading to cell death.
Mycolic Acid Biosynthesis Pathway via Pks13
Caption: Pks13-mediated final condensation step in mycolic acid biosynthesis.
Experimental Protocols
Materials and Reagents
-
Pks13-TE Protein: Recombinant, purified Pks13 thioesterase domain.
-
TAMRA-FP Probe: A probe consisting of a TAMRA fluorophore, a C10 hydrocarbon linker, and a fluorophosphonate reactive group.
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 1.6 mM CHAPS.
-
Test Compounds: Pks13-TE inhibitors (e.g., TAM16, coumestans) and unknown library compounds dissolved in 100% DMSO.
-
Microplates: All-black, low-volume, 384-well non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for TAMRA (Excitation: ~540 nm, Emission: ~590 nm).
Assay Principle: Competitive FP Binding
The TAMRA-based probe covalently binds to the active site of Pks13-TE, resulting in a high fluorescence polarization signal. In the presence of a competitive inhibitor, the binding of the TAMRA probe is reduced, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the inhibitor for Pks13-TE.
Logical Diagram of Pks13-TE Inhibition Assay
Caption: Competitive displacement of TAMRA probe by an inhibitor.
Detailed Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and known inhibitors in 100% DMSO.
-
Using an acoustic dispenser or a multichannel pipette, transfer a small volume (e.g., 250 nL) of the compound solutions into the 384-well microplates. This will result in a final DMSO concentration of 1% in the assay.
-
Include wells with DMSO only for high (100% binding) and low (0% binding, no enzyme) controls.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a solution of Pks13-TE in assay buffer to a final concentration of 2 µM.
-
Add 12.5 µL of the Pks13-TE solution to each well containing the test compounds and the high-binding control wells.
-
Add 12.5 µL of assay buffer without enzyme to the low-binding control wells.
-
Mix the plate gently and incubate for 10 minutes at room temperature.
-
-
Probe Addition and Incubation:
-
Prepare a solution of the TAMRA-FP probe in assay buffer to a final concentration of 80 nM.
-
Add 12.5 µL of the TAMRA-FP probe solution to all wells, bringing the total reaction volume to 25 µL.
-
Mix the plate gently, cover to protect from light, and incubate for 40 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with the appropriate filters for TAMRA.
-
The polarization values are typically expressed in millipolarization units (mP).
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))
-
mP_sample is the mP value of the test compound well.
-
mP_high_control is the average mP of the DMSO-only wells (100% binding).
-
mP_low_control is the average mP of the wells with no enzyme (0% binding).
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter variable slope equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of probe binding.
-
Experimental Workflow for TAMRA-Based FP Assay
Caption: High-throughput screening workflow for Pks13-TE inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of several known Pks13-TE inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions and methodologies used.
| Compound Class | Compound Name | Assay Type | IC50 (µM) | Reference |
| Benzofuran | TAM1 | Pks13-TE enzyme activity | 0.26 | |
| Benzofuran | TAM16 | Pks13-TE enzyme activity | Data not in abstract | |
| DNA-Encoded Library Hit | X20403 | Pks13-TE enzyme activity | 0.057 | |
| DNA-Encoded Library Hit | X20403 | TAMRA binding assay | 0.5 | |
| DNA-Encoded Library Hit | X20404 | TAMRA binding assay | Equipotent to X20403 | |
| DNA-Encoded Library Hit | X13045 | Pks13-TE enzyme activity | 15 | |
| DNA-Encoded Library Hit | X20348 | TAMRA binding assay | 0.9 | |
| Coumestan | Compound 65 | Mtb growth inhibition (MIC) | 0.0313-0.0625 µg/mL |
Conclusion
The TAMRA-based fluorescence polarization assay is a sensitive, robust, and high-throughput method for the identification and characterization of Pks13-TE inhibitors. Its homogeneous "mix-and-read" format minimizes handling steps and is readily automatable, making it ideal for large-scale screening campaigns. The detailed protocol and supporting information provided in this application note will enable researchers, scientists, and drug development professionals to effectively implement this assay in their efforts to discover novel therapeutics for tuberculosis.
References
Application Notes and Protocols: Selection and Analysis of Resistant Mutants to Pks13-TE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and analysis of Mycobacterium tuberculosis (M. tb) mutants resistant to inhibitors targeting the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13). Pks13 is a critical enzyme in the mycolic acid biosynthesis pathway, making it a promising target for novel anti-tubercular drugs.[1][2] Understanding the mechanisms of resistance to Pks13 inhibitors is crucial for the development of robust and effective therapeutics.
Introduction to Pks13 and Mycolic Acid Synthesis
Mycolic acids are long-chain fatty acids that are essential components of the unique and impermeable cell wall of M. tb.[1][3] This cell wall plays a vital role in the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2] Pks13 is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation step in mycolic acid biosynthesis.[3][4] Specifically, it condenses two long-chain fatty acids to produce α-alkyl-β-ketoesters, the precursors of mycolic acids.[1] The thioesterase (TE) domain of Pks13 is responsible for the release and transfer of mycolates, a critical step in this process.[5] The essentiality of Pks13 for M. tb viability has been confirmed through genetic and chemical studies, establishing it as a validated drug target.[6][7][8]
Pks13-TE Inhibitors
Several classes of small molecules have been identified as inhibitors of the Pks13-TE domain, including benzofurans, coumestans, and oxadiazoles.[1][8] These inhibitors bind to the active site of the TE domain, disrupting its function and leading to the inhibition of mycolic acid synthesis and bacterial death.
Data Presentation: Efficacy of Pks13-TE Inhibitors and Resistance Profiles of Mutants
The following tables summarize the in vitro efficacy of representative Pks13-TE inhibitors and the resistance profiles of selected mutants.
Table 1: In Vitro Activity of Pks13-TE Inhibitors against Wild-Type M. tuberculosis
| Inhibitor Class | Compound | Target Domain | IC50 (µM) | MIC (µM) |
| Benzofuran | TAM16 | TE | - | - |
| DNA-Encoded Library Hit | X20403 | TE | 0.057 | - |
| DNA-Encoded Library Hit | X20404 | TE | - | 0.25 |
| DNA-Encoded Library Hit | X13045 | TE | 15 | - |
| Coumestan | Compound 1 | TE | - | - |
| Coumestan | Compound 2 | TE | - | - |
Note: IC50 and MIC values are often determined using different assays and conditions, and direct comparison may not always be appropriate. Data is compiled from multiple sources.[1][6][7]
Table 2: Resistance Profile of M. tuberculosis Mutants Selected with Pks13-TE Inhibitors
| Pks13-TE Mutation | Selecting Inhibitor | Fold Change in MIC (Mutant MIC / WT MIC) | ||
| X20404 | X21429 | TAM16 | ||
| R1563H | X20404 | >63 | 1.6 | 3.3 |
| A1561V | X20404 | >64 | >16 | - |
| V1537A | X20404 | 16 | 8 | - |
| V1537F | X20404 | 32 | 5.3 | - |
| N1640K | X20404 | >64 | >16 | - |
| Compound 1 | Compound 2 | Compound 6 (Benzofuran) | ||
| A1667V | - | - | 16 | - |
| N1640K | - | >8000 | - | - |
| D1644G | - | >8000 | - | - |
Note: This table presents a selection of mutations and their impact on inhibitor susceptibility. The fold change in MIC indicates the level of resistance conferred by the mutation. Data is compiled from multiple sources.[1][6]
Experimental Protocols
Protocol 1: In Vitro Selection of Pks13-TE Inhibitor-Resistant M. tuberculosis Mutants
This protocol describes the methodology for selecting spontaneous resistant mutants of M. tb in vitro.
Materials:
-
M. tuberculosis H37Rv wild-type strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011), 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
Middlebrook 7H10 agar (B569324) supplemented with 0.5% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Pks13-TE inhibitor of interest (e.g., X20404)
-
Sterile culture tubes and Petri dishes
-
Incubator at 37°C
Procedure:
-
Inoculate 10 mL of 7H9 broth with M. tuberculosis H37Rv and grow to an optical density at 580 nm (OD580) of approximately 1.0.[6]
-
Wash the culture with 7H9 broth and resuspend the cell pellet to an OD580 of approximately 2.0.[6]
-
Plate approximately 10^8 bacteria onto 7H10 agar plates containing the Pks13-TE inhibitor at a concentration of 10 times its minimum inhibitory concentration (MIC).[6][7]
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.
-
Calculate the frequency of resistance (FOR) by dividing the number of resistant colonies by the total number of plated bacteria.
-
Pick individual resistant colonies and subculture them in 7H9 broth containing the selective inhibitor to confirm resistance and for further analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of Pks13-TE inhibitors against wild-type and resistant M. tb strains.
Materials:
-
M. tuberculosis strains (wild-type and resistant mutants)
-
Middlebrook 7H9 broth with supplements
-
Pks13-TE inhibitors
-
96-well microplates
Procedure:
-
Prepare a serial two-fold dilution of the Pks13-TE inhibitor in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of each M. tb strain and adjust to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a drug-free control well for each strain.
-
Incubate the plates at 37°C for 7-10 days.
-
Add resazurin dye to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change (i.e., inhibits bacterial growth).
Protocol 3: Whole-Genome Sequencing (WGS) and Analysis of Resistant Mutants
WGS is essential for identifying the genetic basis of resistance and ensuring that the observed phenotype is due to on-target mutations.
Materials:
-
Genomic DNA extracted from wild-type and resistant M. tb strains
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Extract high-quality genomic DNA from the M. tb strains.
-
Prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform.
-
Perform whole-genome sequencing.
-
Align the sequencing reads from the resistant mutants to the H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutants compared to the wild-type strain.[6]
-
Focus on non-synonymous mutations within the pks13 gene, particularly in the region encoding the TE domain.
-
Analyze the location of the mutations in the context of the Pks13-TE inhibitor binding pocket to understand the structural basis of resistance.[6]
-
Confirm that no mutations are present in other known essential genes, which would suggest off-target resistance mechanisms.[6]
Mandatory Visualizations
Caption: Mycolic Acid Biosynthesis and Pks13 Inhibition.
Caption: Experimental Workflow for Resistant Mutant Analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application of Pks13-TE Inhibitor 2 in Drug-Resistant Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pks13-TE inhibitor 2, a promising anti-tuberculosis agent, and detail its application in preclinical drug-resistant tuberculosis (TB) models. The provided protocols are intended to guide researchers in the evaluation of this and similar compounds.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of new drugs with novel mechanisms of action. Polyketide synthase 13 (Pks13) is a critical enzyme in the mycolic acid biosynthesis pathway of Mtb, essential for the integrity of the mycobacterial cell wall. The thioesterase (TE) domain of Pks13, which catalyzes the final condensation step in mycolic acid production, has been validated as a promising target for new anti-TB drugs.[1][2][3]
This compound (also referred to as compound 32) is a potent inhibitor of the Pks13-TE domain.[4][5] This compound has demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant clinical isolates of Mtb, making it a valuable candidate for further development. This document outlines the in vitro and in vivo applications of this compound and provides detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-tubercular effect by specifically targeting the thioesterase domain of Pks13. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The disruption of this pathway leads to a loss of cell wall integrity and ultimately results in bacterial cell death. The bactericidal nature of Pks13 inhibition has been demonstrated for multiple chemical classes targeting this enzyme.
Figure 1: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds, providing a basis for comparison and evaluation.
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 (µM) | MIC vs. Drug-Susceptible Mtb (µg/mL) | MIC vs. Drug-Resistant Mtb (µg/mL) | Reference |
| This compound | Pks13-TE | 1.30 | 0.0078 | 0.0039 |
MIC values for drug-resistant strains were determined against various MDR and XDR clinical isolates.
Table 2: Comparative In Vitro Activity of Pks13 Inhibitors
| Compound Class | Exemplar Compound | MIC Range vs. Drug-Resistant Mtb (µg/mL) | Key Features | Reference(s) |
| Coumestan | Compound 1 (48) | 0.0039 - 0.0078 | Bactericidal, synergistic with rifampin, favorable pharmacokinetics in mice. | |
| Benzofuran | TAM16 | Potent activity reported | Bactericidal, in vivo efficacy comparable to isoniazid, hERG liability noted. | |
| Oxadiazole | Series reported | < 1 µM (MIC) | Novel scaffold with improved ADMET profiles. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the Microplate Alamar Blue Assay (MABA) to determine the MIC of compounds against Mtb.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, MDR/XDR clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80
-
96-well microplates
-
This compound and control drugs (e.g., isoniazid, rifampicin)
-
Alamar Blue reagent
-
DMSO (for compound dilution)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in 7H9 broth to achieve the final desired concentrations.
-
Grow Mtb cultures in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
Add 100 µL of the diluted Mtb suspension to each well of a 96-well plate.
-
Add 100 µL of the serially diluted compound to the corresponding wells. Include a drug-free control (DMSO vehicle) and a positive control (e.g., isoniazid).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: In Vivo Efficacy in a Murine Model of Chronic TB
This protocol describes the evaluation of this compound in a mouse model of chronic Mtb infection, which is a standard for preclinical drug evaluation.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv or a drug-resistant clinical isolate
-
Aerosol exposure chamber (e.g., Glas-Col)
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Control drugs (e.g., isoniazid, rifampicin)
-
Middlebrook 7H11 agar (B569324) plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Infection:
-
Culture Mtb to mid-log phase.
-
Infect mice with a low dose of Mtb (~100-200 bacilli) via an aerosol exposure chamber to mimic natural infection.
-
Confirm the initial bacterial load in the lungs of a small cohort of mice one day post-infection.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4 weeks, at which point the bacterial load in the lungs stabilizes.
-
-
Drug Treatment:
-
Randomize mice into treatment groups: Vehicle control, this compound (at various doses), and positive control drug(s).
-
Administer treatments daily (or as determined by pharmacokinetic studies) via oral gavage for 4-8 weeks.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
-
Data Analysis:
-
The primary endpoint is the reduction in bacterial burden (log10 CFU) in the lungs and spleen compared to the vehicle control group.
-
Protocol 3: Bactericidal vs. Bacteriostatic Activity Assay
This protocol helps to distinguish between the bactericidal (killing) and bacteriostatic (inhibiting growth) effects of a compound.
Materials:
-
Mtb culture in mid-log phase
-
7H9 broth
-
This compound at concentrations relative to its MIC (e.g., 1x, 5x, 10x MIC)
-
7H11 agar plates
Procedure:
-
Inoculate 7H9 broth with Mtb to a starting density of ~10^5 CFU/mL.
-
Add this compound at the desired multiples of the MIC. Include a no-drug control.
-
Incubate the cultures at 37°C.
-
At various time points (e.g., day 0, 3, 7, 14, and 21), collect aliquots from each culture.
-
Prepare serial dilutions and plate on 7H11 agar to determine the number of viable CFU.
-
Interpretation:
-
Bacteriostatic: A <2-log10 reduction in CFU/mL compared to the starting inoculum.
-
Bactericidal: A ≥2-log10 or ≥3-log10 reduction in CFU/mL compared to the starting inoculum. A 99% reduction in CFU is often considered the threshold for bactericidal activity for mycobacteria.
-
Protocol 4: Cytotoxicity Assay
This protocol uses the MTT assay to assess the cytotoxicity of this compound against a mammalian cell line (e.g., A549 human lung epithelial cells or Vero cells).
Materials:
-
Mammalian cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.
Mandatory Visualizations
Figure 2: Experimental Workflow for Pks13-TE Inhibitor Evaluation.
Figure 3: Workflow for Target Validation via Resistance Studies.
References
- 1. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Pks13-TE Enzymatic Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pks13-TE enzymatic assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of the Pks13-TE domain and why is it a drug target?
The Pks13 enzyme is essential for the viability of Mycobacterium tuberculosis (Mtb). It catalyzes the final condensation step in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. The thioesterase (TE) domain of Pks13 is responsible for the final transfer of the mycolic acid precursor to trehalose.[1][2] Inhibition of the Pks13-TE domain disrupts mycolic acid biosynthesis, making it a validated target for the development of new anti-tuberculosis drugs.[1]
Q2: What is the common substrate used in Pks13-TE enzymatic assays and what are its limitations?
The most commonly used substrate is 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).[1][3] Pks13-TE cleaves the ester bond in 4-MUH, releasing the fluorescent product 4-methylumbelliferone, which can be measured to determine enzyme activity. However, 4-MUH is considered a poor substrate for Pks13-TE because it is converted at a slow rate, leading to a weak signal.[1][4] Additionally, the ester bond in 4-MUH is unstable and can undergo spontaneous hydrolysis, contributing to a high background signal and a poor signal-to-noise ratio.[1][4]
Q3: What are some known inhibitors of the Pks13-TE domain?
Several classes of inhibitors targeting the Pks13-TE domain have been identified, including benzofurans (e.g., TAM16), oxadiazoles, and others discovered through high-throughput screening and DNA-encoded chemical library (DEL) screening.[1][5] TAM16 is a potent inhibitor and has demonstrated significant efficacy in mouse models of tuberculosis.[1]
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
Q: I am not observing any significant signal increase over my background. What could be the issue?
A: This could be due to several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: Ensure the Pks13-TE enzyme has been stored correctly, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6] Verify the protein concentration and purity. The presence of aggregates can also lead to reduced activity; protein homogeneity can be checked by size-exclusion chromatography (SEC) and dynamic light scattering (DLS).[1]
-
Substrate Degradation: The fluorescent substrate 4-MUH is known to be unstable and can hydrolyze spontaneously.[1][4] Prepare fresh substrate solutions and run a "substrate only" control to assess the rate of non-enzymatic hydrolysis.
-
Incorrect Assay Buffer: The composition of the assay buffer is critical. While a simple Tris-HCl buffer has been used, an optimized buffer containing HEPES and specific salts has been shown to maintain enzyme activity.[1][3]
-
Inhibitory Components: Residual components from protein purification, such as Ni-NTA affinity matrix and imidazole, can inhibit Pks13-TE activity.[1][4] Ensure these are sufficiently removed. Some detergents can also inhibit the enzyme.[1]
Problem 2: High Background Signal
Q: My negative control (no enzyme) shows a high fluorescence reading. What is causing this?
A: A high background signal often points to issues with the substrate or buffer components.
-
Substrate Autohydrolysis: As mentioned, 4-MUH can hydrolyze on its own.[1][4] Minimize the incubation time of the substrate in the assay buffer before measurement or consider a more stable substrate if available.
-
Contaminated Reagents: Ensure all buffers and reagents are prepared with high-purity water and are free from contaminating fluorescent compounds.
-
Buffer Component Interference: Some buffer components might contribute to the background signal. Run controls with individual buffer components to identify the source.
Problem 3: Inconsistent or Irreproducible Results
Q: My results vary significantly between experiments. How can I improve reproducibility?
A: Inconsistent results are often due to variations in experimental technique or reagent stability.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. Use calibrated pipettes.
-
Temperature and Incubation Time: Maintain a consistent temperature and incubation time for all assays. Pre-incubate plates to ensure temperature equilibrium.
-
Reagent Preparation: Prepare fresh aliquots of enzyme and substrate for each experiment to avoid degradation from multiple freeze-thaw cycles or prolonged storage at 4°C.
-
Plate Reader Settings: Use consistent settings on the fluorescence plate reader for excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for 4-methylumbelliferone) and gain settings.[7]
Quantitative Data Summary
Table 1: Pks13-TE Assay Parameters
| Parameter | Value | Reference |
| Enzyme Concentration | 0.1 - 1 µM | [3][7] |
| Substrate (4-MUH) Concentration | 2 - 300 µM | [3] |
| Km for 4-MUH | ~20 µM | [3] |
| kcat/Km for 4-MUH | ~7.2 x 10² M⁻¹ min⁻¹ | [3] |
| Incubation Time | 80 - 120 minutes | [7] |
| Excitation Wavelength | 355 nm | [7] |
| Emission Wavelength | 460 nm | [7] |
Table 2: Optimized Pks13-TE Assay Buffer Components
| Component | Concentration | Reference |
| HEPES, pH 7.2 | 20 mM | [1][4] |
| Potassium Acetate | 134 mM | [1][4] |
| Sodium Acetate | 8 mM | [1][4] |
| Sodium Chloride | 4 mM | [1][4] |
| Magnesium Acetate | 0.8 mM | [1][4] |
| CHAPS | 0.02% | [1][4] |
| DMSO (from substrate) | 1% (final) | [1][4] |
Table 3: IC50 Values of Pks13-TE Inhibitors
| Inhibitor | IC50 Value | Reference |
| TAM1 | 0.26 µM | [3] |
| TAM16 | 0.19 µM | [8] |
| X13045 | 15 µM | [1][4] |
| X20403 | 57 nM | [1][4] |
| X20348 | 0.9 µM (in TAMRA assay) | [1][4] |
Experimental Protocols
Standard Pks13-TE Activity Assay using 4-MUH
This protocol is adapted from established methods for measuring Pks13-TE activity.[3][7]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0.
-
Pks13-TE Enzyme Stock: Prepare a concentrated stock of purified Pks13-TE in a suitable buffer and store in aliquots at -80°C.
-
4-MUH Substrate Stock: Prepare a 10 mM stock solution of 4-methylumbelliferyl heptanoate (4-MUH) in DMSO.
-
-
Assay Procedure:
-
Perform the assay in a 96-well black plate suitable for fluorescence measurements.
-
Prepare a reaction mixture containing 0.1 µM Pks13-TE in assay buffer.
-
To initiate the reaction, add varying concentrations of 4-MUH (e.g., 2-150 µM) to the reaction mixture for a final volume of 100 µL. The final DMSO concentration should be kept constant across all wells.
-
Controls:
-
No-Enzyme Control: Assay buffer with 4-MUH.
-
No-Substrate Control: Assay buffer with Pks13-TE.
-
Positive Control (for inhibition assays): A known inhibitor like TAM16 (e.g., 20 µM).[1]
-
-
Immediately place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence of the product, 4-methylumbelliferone, at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]
-
Record fluorescence readings at regular intervals (e.g., every 5-10 minutes) for a total of 80-120 minutes.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, calculate the percent inhibition relative to a DMSO control. Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Pks13 signaling pathway in mycolic acid synthesis.
Caption: Troubleshooting workflow for low signal in Pks13-TE assays.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
challenges in assaying Pks13 with natural substrates
Welcome to the technical support center for assaying Polyketide Synthase 13 (Pks13). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to Pks13 enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to assay Pks13 with its natural substrates?
Assaying Pks13 with its natural long-chain mycolic acid substrates is impractical for routine high-throughput screening (HTS) due to several factors.[1][2] Mycolic acids are very long-chain fatty acids (e.g., C56) that are difficult to synthesize and have poor solubility in aqueous assay buffers.[1][2] Furthermore, the multi-domain nature of Pks13 and its complex catalytic cycle, which involves the condensation of two different long-chain fatty acids, make reconstitution of the full reaction in vitro a significant challenge.[3][4]
Q2: What are the common surrogate substrates used for Pks13 assays, and what are their limitations?
A common surrogate substrate for the Pks13 thioesterase (TE) domain is the fluorescent compound 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).[1][2][5] However, 4-MUH is a poor substrate for the Pks13-TE domain, exhibiting slow conversion rates and generating a weak signal.[1][2] The ester bond in 4-MUH is also unstable and can undergo hydrolysis in solution, leading to a high background signal and a poor signal-to-noise ratio, which is particularly problematic for HTS applications.[1][2]
Q3: Are there alternative assay formats that do not rely on enzymatic turnover?
Yes, several alternative methods focus on ligand binding to overcome the challenges of turnover-based assays. One such method is the DNA-Encoded Chemical Library (DEL) screening , which identifies compounds that bind to the target protein (e.g., the Pks13-TE domain) without the need for a functional readout.[1][6] Hits from DEL screens can then be validated using orthogonal methods like an Affinity Probe Competition Assay .[1] For instance, a TAMRA-FP (tetramethylrhodamine-fluorophosphonate) probe that covalently binds to the active site of Pks13-TE can be used in a fluorescence polarization assay to screen for competing inhibitors.[1][2]
Q4: What are the key considerations for expressing and purifying active Pks13?
The expression and purification of full-length, active Pks13 is a complex process. Recombinant expression in E. coli often requires specific conditions, such as the inclusion of reducing agents, which may not be necessary when purifying from its native host, M. smegmatis.[7] Conversely, purification from the native host may require detergents for solubilization.[7][8] A typical purification protocol for recombinant Mt-Pks13 from E. coli involves a three-step chromatography process: a nickel-affinity column, an ion-exchange column, and finally, size-exclusion chromatography.[7] It is crucial to perform quality control checks, such as size-exclusion chromatography (SEC) and dynamic light scattering (DLS), to ensure the protein is monodisperse and free of aggregates.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in 4-MUH assay | Spontaneous hydrolysis of the 4-MUH substrate. | Optimize assay buffer pH and temperature to minimize non-enzymatic hydrolysis. Run parallel controls without the enzyme to accurately determine the background signal. Consider alternative, more stable substrates if available.[1][2] |
| Low signal-to-noise ratio in 4-MUH assay | 4-MUH is a poor substrate for Pks13-TE, leading to a weak signal. | Increase enzyme concentration or incubation time, but be mindful of potential increases in background signal. Consider using a more sensitive detection method or switching to a binding-based assay format like the TAMRA-FP competition assay for better sensitivity.[1][2] |
| Inhibition of Pks13-TE activity | Components in the assay buffer may be inhibitory. | Detergents, imidazole (B134444) (from purification), and the Ni-NTA affinity matrix have been shown to inhibit Pks13-TE activity.[1][2] Screen different detergents to find a non-inhibitory one, such as CHAPS.[1][2] If using His-tagged protein, consider cleaving the tag or using an alternative purification resin that does not inhibit the enzyme.[1][2] |
| Difficulty in reconstituting the full Pks13 condensation reaction | The full reaction requires the partner enzyme FadD32 to load the meromycoloyl substrate onto the N-terminal ACP domain of Pks13. | For an in vitro condensation assay, both Pks13 and FadD32 must be included in the reaction mixture along with the necessary substrates (a long-chain fatty acid, a carboxyacyl-CoA, ATP, and MgCl2).[9] |
| Poor solubility of substrates or inhibitors | The natural substrates of Pks13 are long-chain fatty acids with very low aqueous solubility. Novel inhibitors may also have solubility issues. | For inhibitors, consider using a co-solvent like DMSO, ensuring the final concentration does not inhibit the enzyme. For substrate delivery, detergents or carrier proteins may be necessary, but their compatibility with the assay must be validated. |
Quantitative Data Summary
Table 1: Inhibitor Potency against Pks13 and M. tuberculosis
| Compound | Target Domain | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Reference |
| TAM1 | TE | 0.26 | - | [5] |
| X20403 | TE | 0.057 | - | [1][2] |
| X13045 | TE | 15 | - | [1][2] |
| Compound 6e | Not specified | 14.3 | 0.45 | [10] |
Table 2: Kinetic Parameters for Pks13-TE Substrate
| Substrate | Km (µM) | kcat/Km (M-1min-1) | Reference |
| 4-methylumbelliferyl heptanoate (4-MUH) | ~20 | ~7.2 x 102 | [5] |
Experimental Protocols
1. Pks13-TE Domain Activity Assay using 4-MUH
This assay measures the thioesterase activity of the Pks13-TE domain through the cleavage of the fluorescent substrate 4-methylumbelliferyl heptanoate (4-MUH).
-
Materials:
-
Purified Pks13-TE domain
-
4-methylumbelliferyl heptanoate (4-MUH)
-
Assay buffer: 50 mM Tris pH 7.0, 100 mM NaCl, 0.1 mM TCEP
-
384-well black plates
-
Plate reader capable of measuring fluorescence (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a 10-point concentration curve of the test compounds in DMSO.
-
Dispense the compounds into the 384-well plate.
-
Add the Pks13-TE domain to a final concentration of 0.5 µM in the assay buffer.
-
Initiate the reaction by adding 4-MUH to a final concentration of ~20 µM (or at its Km).
-
Incubate the plate at the desired temperature.
-
Measure the fluorescence signal at regular intervals.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 values.[11]
-
2. In Vitro Mycolic Acid Condensation Assay
This assay reconstitutes the condensation reaction catalyzed by full-length Pks13 and its partner enzyme FadD32.
-
Materials:
-
Purified full-length Pks13
-
Purified FadD32
-
[1-14C]-labeled long-chain fatty acid (e.g., [1-14C]lauric acid)
-
Long-chain carboxyacyl-CoA (e.g., carboxypalmitoyl-CoA)
-
ATP and MgCl2
-
Reaction buffer
-
TLC plates and phosphorimager
-
-
Procedure:
-
Incubate Pks13 in the presence of the [1-14C]-labeled fatty acid, ATP, MgCl2, FadD32, and the unlabeled carboxyacyl-CoA.
-
Run control reactions lacking one of the enzymes or substrates.
-
After incubation, stop the reaction and extract the lipid products.
-
Analyze the products by thin-layer chromatography (TLC) followed by phosphorimaging to detect the radiolabeled α-alkyl β-ketoacid product.[9]
-
Visualizations
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered using DNA-Encoded Chemical Library Screening - X-Chem [x-chemrx.com]
- 7. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pks13-TE Inhibitor 2 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Pks13-TE inhibitor 2 in in vitro assays. Inconsistent results due to compound precipitation can significantly hinder research, and this guide offers practical strategies and detailed protocols to ensure reliable and reproducible data.
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?
Answer: This is a common issue for hydrophobic small molecules. Here are several steps to troubleshoot this problem:
-
Verify Final DMSO Concentration: For many cell-based assays, the final DMSO concentration should ideally be below 0.5% to minimize solvent-induced toxicity.[1] However, this concentration may be insufficient to maintain the solubility of this compound. It is crucial to perform a vehicle control to assess the effect of DMSO on your specific assay.[2]
-
Lower the Final Inhibitor Concentration: The inhibitor may have exceeded its aqueous solubility limit. Try testing a lower final concentration in your assay.[2]
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Prepare a fresh dilution from your stock solution for each experiment.[2]
-
Gentle Warming: Gently warming the solution in a 37°C water bath may help dissolve the compound.[3]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If your assay allows, experiment with different pH values for your buffer to find the optimal range for solubility.
Issue 2: Inconsistent Assay Results and High Variability
Question: I'm observing high variability in my experimental data. Could this be related to the solubility of this compound?
Answer: Yes, poor solubility is a major cause of experimental variability. If the inhibitor is not fully dissolved, its effective concentration will be inconsistent, leading to non-reproducible results.
Troubleshooting Steps:
-
Ensure Homogeneous Stock Solution: Before making dilutions, ensure your DMSO stock solution is completely dissolved and homogeneous. Vortex the stock solution for at least 30 seconds.
-
Conduct a Solubility Test: Before a large-scale experiment, perform a preliminary test to determine the maximum soluble concentration of the inhibitor in your final assay medium.
-
Optimize Dilution Method: It is preferable to add the DMSO stock directly to the final assay media with vigorous mixing rather than performing intermediate dilutions in aqueous buffers, which can increase the chance of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like this compound, 100% Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% - 1% DMSO: Can be cytotoxic and may cause off-target effects. It is essential to run a vehicle control with the same final DMSO concentration to assess its impact on your specific experimental setup.
Q3: How should I store this compound stock solutions?
A3: Proper storage is critical for maintaining the stability of the inhibitor.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified.
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, if DMSO is not suitable for your assay, you can explore other options. Co-solvents like ethanol (B145695) or PEG can be used in combination with your aqueous buffer. For highly insoluble compounds, formulation strategies using cyclodextrins or lipid-based systems can also be considered.
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides representative solubility information for benzofuran (B130515) derivatives, a class of compounds structurally related to some Pks13 inhibitors. This data should be used as a general guideline.
| Solvent System | Maximum Solubility (Approx.) | Notes |
| 100% DMSO | 10 - 50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | 5 - 20 mM | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 10 µM | Aqueous solubility is typically low. |
| 1:10 DMF:PBS | ~1 mg/mL | A co-solvent system can improve aqueous solubility. |
| Cell Culture Medium + 10% FBS | Variable | Serum proteins can help to keep hydrophobic compounds in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for at least 1 minute to ensure the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in your assay buffer.
-
Prepare Stock Solution: Dissolve the inhibitor in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength of 500 nm or higher. The highest concentration that does not show precipitation or a significant increase in turbidity is considered the kinetic solubility limit.
Visualizations
Pks13 Signaling Pathway and Inhibition
Caption: Pks13 pathway and the inhibitory action of Inhibitor 2.
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting compound solubility.
References
Technical Support Center: Mitigating hERG Toxicity in Benzofuran-Based Pks13-TE Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to reduce the hERG liability of benzofuran-based Pks13-TE inhibitors.
Troubleshooting Guide: Addressing hERG Toxicity
Researchers often encounter hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition when developing benzofuran-based inhibitors of Pks13-TE, a key enzyme in Mycobacterium tuberculosis. The lead compound, TAM16, while potent against Pks13-TE, exhibited significant hERG toxicity, which halted its development.[1][2][3][4][5] This guide provides insights into common issues and potential solutions based on published structure-activity relationship (SAR) studies.
Problem: My lead benzofuran (B130515) Pks13-TE inhibitor shows significant hERG toxicity. What strategies can I employ to mitigate this?
Solution: Several chemical modifications to the benzofuran scaffold have been explored to reduce hERG liability while maintaining potency against Pks13-TE. Key strategies include:
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Modification of the P3-Position Amine: The basic lipophilic amine at the P3 position is a primary contributor to hERG inhibition. Strategies to address this include:
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Lowering Lipophilicity (logDpH7.4) and Basicity (pKa): Reducing these parameters can decrease hERG channel affinity.
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Introducing Polar Groups: Replacing a piperidine (B6355638) ring with more polar moieties like 2-oxa-6-azaspiro[3.4]octane has been shown to reduce hERG inhibition.
-
-
Conformational Restriction: Implementing a conformational restriction strategy by creating 3,4-fused tricyclic benzofurans has yielded compounds with potent antitubercular activity and negligible hERG inhibition (IC50 > 100 μM).
-
P1-Position Modifications: While the phenol (B47542) at the P1 position is solvent-exposed, modifications in this region can unexpectedly impact whole-cell activity despite retaining Pks13 inhibition.
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P2-Position Modifications: Removal of the amide NH at the P2 position to reduce the number of hydrogen bond donors is a viable strategy.
Quantitative Data Summary
The following table summarizes the hERG IC50 values for various benzofuran derivatives and other Pks13-TE inhibitors, illustrating the impact of different chemical modifications.
| Compound/Series | Key Structural Features | Pks13-TE IC50 (μM) | hERG IC50 (μM) | Reference(s) |
| TAM16 (Benzofuran Lead) | Benzofuran-3-carboxamide with a basic amine | Potent | High Liability | |
| 3,4-Fused Tricyclic Benzofurans | Conformational restriction of the benzofuran scaffold | Potent | > 100 | |
| Coumestan (B1194414) Derivatives | Fluoro-substituted and oxazine-containing coumestans | Potent | ≥ 25 | |
| Oxadiazole Series | Novel scaffold, distinct binding mode from benzofurans | < 1 (MIC) | Not specified |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hERG toxicity in the benzofuran series of Pks13-TE inhibitors?
A1: The primary cause of hERG toxicity in this series is often attributed to the presence of a basic lipophilic amine. This moiety can interact with the hERG potassium channel, leading to cardiotoxicity. Strategies to mitigate this often focus on reducing the lipophilicity and basicity of this amine.
Q2: Are there alternative scaffolds to the benzofuran core that inhibit Pks13-TE without hERG liability?
A2: Yes, research has identified several alternative scaffolds. These include:
-
3,4-Fused Tricyclic Benzofurans: These conformationally restricted analogs have shown potent anti-TB activity with negligible hERG inhibition.
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Oxadiazoles: A novel series of oxadiazole inhibitors bind to the Pks13 thioesterase domain with a different binding mode compared to the benzofuran series and have shown promising in vitro ADMET profiles.
-
Coumestan Derivatives: Structure-based optimization of coumestan derivatives has led to compounds with excellent antitubercular activity and significantly reduced hERG inhibition.
Q3: How is hERG inhibition typically measured in preclinical studies?
A3: The gold standard for assessing hERG inhibition is the patch-clamp electrophysiology assay. Automated patch-clamp systems, such as the Q-patch, are commonly used for higher throughput screening in drug discovery.
Q4: Can you provide a general protocol for the Q-Patch automated electrophysiology assay for hERG toxicity testing?
A4: The following is a generalized protocol for assessing hERG inhibition using a Q-Patch system. Specific parameters may need to be optimized for your cell line and experimental conditions.
Experimental Protocol: Q-Patch Automated Electrophysiology Assay for hERG Current
1. Cell Culture and Preparation:
- Use a mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).
- Culture the cells according to standard protocols.
- On the day of the experiment, harvest the cells using trypsin and resuspend them in a serum-free medium.
- Wash and resuspend the cells in the extracellular buffer solution.
2. Solutions:
- Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
- Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.
3. Q-Patch System Setup:
- Prime the Q-Patch system with the appropriate intracellular and extracellular solutions.
- Load the cell suspension into the system. The system will automatically catch and seal the cells on the planar patch-clamp chips.
- Establish a whole-cell configuration by rupturing the cell membrane within the patch.
4. Voltage Protocol:
- Hold the cells at a holding potential of -80 mV.
- Apply a depolarizing pulse to +20 mV or +40 mV for a duration of 500 ms (B15284909) to 3 s to activate the hERG channels.
- Repolarize the membrane to -50 mV or -80 mV to elicit the characteristic hERG tail current. This step is crucial for measuring the current as the channel deactivates.
- Repeat this voltage protocol at regular intervals (e.g., every 5 to 20 seconds).
5. Compound Application and Data Acquisition:
- Initially, perfuse the cells with a vehicle control solution (e.g., 0.1% DMSO in extracellular solution) to establish a stable baseline current.
- Apply the test compound at increasing concentrations. Allow sufficient time for the compound effect to reach a steady state at each concentration.
- Record the hERG tail current throughout the experiment.
6. Data Analysis:
- Measure the peak amplitude of the hERG tail current for each concentration of the test compound.
- Calculate the percentage of current inhibition at each concentration relative to the baseline current in the vehicle control.
- Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
7. Quality Control:
- Use a known hERG inhibitor (e.g., E-4031 or Cisapride) as a positive control in each experiment.
- Monitor cell health and seal resistance throughout the experiment. Only include data from cells that meet predefined quality control criteria (e.g., seal resistance > 100 MΩ).
Visualizing the Workflow
The following diagram illustrates the logical workflow for identifying and mitigating hERG toxicity in benzofuran-based Pks13-TE inhibitors.
References
- 1. sophion.com [sophion.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
Pks13-TE Inhibitor Potency Improvement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the potency of Polyketide Synthase 13 (Pks13-TE) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Pks13-TE inhibitor shows good enzymatic inhibition but poor whole-cell activity against M. tuberculosis. What are the potential reasons and how can I troubleshoot this?
A1: This is a common challenge. Several factors could be contributing to this discrepancy:
-
Cell Wall Permeability: The unique and complex cell wall of M. tuberculosis is a formidable barrier to many small molecules. Your inhibitor may not be effectively penetrating the mycobacterial cell envelope to reach its target, Pks13, which is located in the cytoplasm.
-
Troubleshooting:
-
Lipophilicity Modification: Modify the inhibitor's structure to optimize its lipophilicity (logP). A balance is crucial; too high a logP can lead to poor solubility and non-specific binding, while a low logP may hinder membrane traversal.
-
Conjugation Strategies: Consider conjugating your inhibitor to molecules that are actively transported into mycobacteria, such as trehalose. This strategy has been explored to enhance the uptake of Pks13 inhibitors.[1]
-
-
-
Efflux Pumps: Your compound might be a substrate for one of the numerous efflux pumps in M. tuberculosis, which actively transport foreign compounds out of the cell.
-
Troubleshooting:
-
Efflux Pump Inhibitor Co-administration: In your whole-cell assays, include a known efflux pump inhibitor, such as verapamil (B1683045) or reserpine, to determine if this improves the activity of your compound.
-
Structural Modifications: Analyze the structure-activity relationship (SAR) of your inhibitor series to identify moieties that may be recognized by efflux pumps and modify them accordingly.
-
-
-
Metabolic Instability: The inhibitor could be rapidly metabolized and inactivated by mycobacterial enzymes.
-
Troubleshooting:
-
Metabolic Stability Assays: Perform in vitro metabolic stability assays using mycobacterial lysates or relevant enzyme systems to assess the compound's stability.
-
Metabolically Liable Site Modification: If metabolically weak spots are identified, modify the chemical structure to block or reduce metabolic conversion.
-
-
Q2: I am observing off-target toxicity with my Pks13-TE inhibitor series. What are the common liabilities and how can I mitigate them?
A2: Off-target effects are a significant hurdle in drug development. For Pks13-TE inhibitors, a notable issue has been cardiotoxicity.
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hERG Channel Inhibition: The benzofuran (B130515) class of Pks13-TE inhibitors, including the potent compound TAM16, was discontinued (B1498344) due to concerns about hERG (human Ether-à-go-go-Related Gene) channel inhibition, which can lead to cardiotoxicity.[2][3]
-
Mitigation Strategies:
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Counter-Screening: Routinely screen your compounds for hERG liability early in the discovery process using established assays (e.g., patch-clamp electrophysiology or fluorescent-based assays).
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Structure-Based Design: Analyze the pharmacophore for hERG binding and modify your inhibitor scaffold to remove or alter features associated with hERG affinity. Structure-based optimization of coumestan (B1194414) derivatives has shown promise in improving hERG profiles.[4]
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Explore Novel Scaffolds: Focus on developing new chemical series with different core structures that are less likely to interact with the hERG channel. The discovery of oxadiazole-based inhibitors represents such an effort.[5]
-
-
Q3: How can I confirm that my inhibitor is binding to the Pks13-TE domain as intended?
A3: Target engagement confirmation is crucial to validate your inhibitor's mechanism of action.
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Thermal Shift Assay (TSA) / Nano Differential Scanning Fluorimetry (nanoDSF): This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant increase in Tm in the presence of your inhibitor indicates direct binding to the Pks13-TE domain.
-
X-ray Crystallography: Obtaining a co-crystal structure of your inhibitor bound to the Pks13-TE domain provides definitive evidence of target engagement and reveals the precise binding mode, which can guide further structure-based design.
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M. tuberculosis Overexpression Strains: Utilize an engineered strain of M. tuberculosis that overexpresses Pks13. If your compound's minimum inhibitory concentration (MIC) increases in the overexpression strain compared to the wild-type, it strongly suggests that Pks13 is the target.
Troubleshooting Guides
Guide 1: Improving Inhibitor Potency through Structure-Activity Relationship (SAR) Studies
A systematic SAR exploration is fundamental to enhancing inhibitor potency.
Key Binding Site Residues: Computational and structural studies have identified key residues within the Pks13-TE binding pocket that are crucial for inhibitor interaction. These include Asp1644, Asn1640, Phe1670, and Tyr1674.
Commonly Explored Chemical Scaffolds:
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Benzofurans: While potent, this class has been associated with hERG toxicity.
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Coumestans: These tetracyclic compounds have shown enhanced anti-TB activity compared to benzofurans, potentially due to additional π-π stacking interactions with Phe1670.
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Oxadiazoles: A novel series identified through high-throughput screening, demonstrating a distinct binding mode from the benzofurans.
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Thiophenes: Another class of small molecules that have been investigated as Pks13 inhibitors.
Table 1: Example SAR Data for Pks13-TE Inhibitors
| Compound | Scaffold | Pks13-TE IC50 (nM) | Mtb H37Rv MIC (µM) | Notes |
| X20403 | Series 1 (DEL) | 57 | N/A | Potent enzyme inhibitor identified from DNA-Encoded Library screening. |
| X20404 | Series 1 (DEL) | ~57 | N/A | Truncated, equipotent analog of X20403 used for further SAR. |
| X21429 | Series 2 (DEL) | N/A | 0.24 | Potent whole-cell activity. |
| X20348 | Series 3 (DEL) | 900 (TAMRA assay) | Inactive | Showed reasonable enzyme potency but no whole-cell activity. |
| TAM16 | Benzofuran | Potent | Potent | Discontinued due to hERG toxicity concerns. |
| Compound 65 | Coumestan | Potent (ΔTm > 3.0 °C) | 0.0313 - 0.0625 µg/mL | Demonstrated high selectivity and thermal stabilization of Pks13-TE. |
Note: IC50 and MIC values are highly dependent on assay conditions and should be compared with caution across different studies.
Guide 2: Assay Development and Optimization
The choice and execution of assays are critical for accurately determining inhibitor potency.
Commonly Used Assays:
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TAMRA-based Fluorescence Polarization (FP) Assay: A competition assay to measure inhibitor affinity for the active site of Pks13-TE. This method has shown good correlation with enzyme activity assays.
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Thermal Shift Assay (TSA) / nanoDSF: Measures direct binding of the inhibitor to the Pks13-TE domain by monitoring changes in protein stability.
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Whole-Cell M. tuberculosis Growth Inhibition Assay: Determines the Minimum Inhibitory Concentration (MIC) of the compound against replicating mycobacteria.
Troubleshooting Common Assay Issues:
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Compound Insolubility: Poorly soluble compounds can lead to inaccurate IC50/MIC values.
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Solution: Use DMSO for stock solutions, but ensure the final concentration in the assay is low (typically <1%) to avoid solvent effects. Check for compound precipitation in the assay buffer.
-
-
Non-specific Inhibition: Some compounds can inhibit by forming aggregates.
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Solution: Include a non-ionic detergent like Triton X-100 in the assay buffer to disrupt aggregate formation. Visually inspect for turbidity.
-
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Assay Interference: Fluorescent compounds can interfere with FP or other fluorescence-based assays.
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Solution: Run control experiments with the compound in the absence of the enzyme or probe to quantify any intrinsic fluorescence. Consider using an orthogonal assay, such as TSA, to confirm binding.
-
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) using nanoDSF
This protocol is adapted from methodologies used to assess the binding of tetracyclic compounds to Pks13-TE.
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Protein Preparation:
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Purify the Pks13-TE domain protein.
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Prepare a stock solution of Pks13-TE at a concentration of 30 µM in a suitable buffer (e.g., PBS or HEPES-based buffer).
-
-
Compound Preparation:
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Prepare a stock solution of the test inhibitor in 100% DMSO.
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Create a working solution of the inhibitor at 300 µM (a 10-fold excess relative to the protein).
-
-
Assay Mixture:
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In a microcentrifuge tube, mix the Pks13-TE protein solution with either the inhibitor solution or an equivalent volume of DMSO (for the no-compound control).
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The final concentration will be approximately 27 µM protein and 270 µM inhibitor in a buffer containing 10% DMSO.
-
-
nanoDSF Measurement:
-
Load the samples into nanoDSF capillaries.
-
Place the capillaries into the nanoDSF instrument.
-
Apply a thermal ramp, for example, from 20 °C to 95 °C at a rate of 1 °C/min.
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The instrument will monitor the change in intrinsic tryptophan fluorescence at 350 nm and 330 nm.
-
-
Data Analysis:
-
The instrument software will calculate the first derivative of the fluorescence ratio (350/330 nm) versus temperature.
-
The peak of the first derivative corresponds to the melting temperature (Tm) of the protein.
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Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor (ΔTm = Tm_inhibitor - Tm_control). A positive ΔTm indicates ligand binding and stabilization.
-
Protocol 2: Whole-Cell Activity Assay with Pks13 Overexpression Strain
This protocol is based on methods used to confirm the on-target activity of Pks13-TE inhibitors.
-
Strain Preparation:
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Use wild-type (WT) M. tuberculosis H37Rv and an engineered H37Rv strain where Pks13 expression is controlled by an anhydrotetracycline (B590944) (ATC)-inducible promoter.
-
-
Culture Conditions:
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Grow both strains in Middlebrook 7H9 broth supplemented with OADC and appropriate antibiotics.
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For the overexpression strain, prepare two sets of cultures: one with ATC (to induce Pks13 overexpression) and one without ATC (basal expression).
-
-
MIC Determination:
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In a 96-well plate, prepare serial dilutions of your test inhibitor.
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Inoculate the wells with the WT strain and the engineered strain (both with and without ATC).
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Include a positive control (e.g., a known Pks13 inhibitor) and a negative control (e.g., rifampicin, which has a different target).
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Incubate the plates at 37 °C for 7-14 days.
-
-
Data Analysis:
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Determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Compare the MIC values:
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On-target effect: A significant increase in the MIC for the ATC-induced overexpression strain compared to the WT and the uninduced strain indicates that the inhibitor's primary target is Pks13.
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Off-target effect: If the MIC values are similar across all strains, the inhibitor may have a different target or a non-specific mode of action.
-
-
Visualizations
References
- 1. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
dealing with detergent inhibition in Pks13-TE activity assays
Technical Support Center: Pks13-TE Activity Assays
Welcome to the technical support center for Pks13-TE activity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on detergent inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is my Pks13-TE enzyme activity lower than expected or completely absent?
A1: Several factors can contribute to low or absent Pks13-TE activity. One of the most common culprits is the presence of inhibitory detergents in your assay buffer. Pks13 is a membrane-associated protein, and while detergents are necessary for its solubilization and purification, many can also inhibit the activity of its thioesterase (TE) domain.[1][2][3] Additionally, issues with the substrate, such as the instability of 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), can lead to a poor signal-to-noise ratio.[2][3]
Q2: Which detergents are known to inhibit Pks13-TE activity?
A2: While a comprehensive list is not available, studies have shown that a variety of commonly used detergents can be inhibitory. It is crucial to empirically test the compatibility of your chosen detergent with the Pks13-TE activity assay. For instance, while n-dodecyl-β-D-maltoside (β-DDM) is effective for solubilizing Pks13, its effect on the TE domain's activity should be carefully evaluated.
Q3: Are there any detergents that are recommended for Pks13-TE activity assays?
A3: Yes, optimization efforts in one study identified the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) as a preferred detergent for their screening buffer, as it was found to be less inhibitory to Pks13-TE activity compared to other detergents tested. However, the optimal detergent and its concentration may vary depending on the specific assay conditions and the full-length Pks13 or isolated TE domain.
Q4: What is the role of the thioesterase (TE) domain in Pks13?
A4: The thioesterase (TE) domain of Pks13 is located at the C-terminus and is responsible for the final step in the synthesis of mycolic acid precursors. It catalyzes the transfer of the condensed α-alkyl β-ketoacyl product from the acyl carrier protein (ACP) domain to trehalose. This function is essential for the viability of Mycobacterium tuberculosis, making the TE domain a validated drug target.
Q5: What are the common substrates used in Pks13-TE activity assays?
A5: A commonly used substrate for measuring the esterase activity of the Pks13-TE domain is the fluorescent compound 4-methylumbelliferyl heptanoate (4-MUH). Cleavage of the ester bond in 4-MUH by the TE domain releases the fluorescent 4-methylumbelliferone (B1674119), which can be quantified. However, it is noted that 4-MUH is a poor substrate with a slow conversion rate and instability in solution, which can present challenges in high-throughput screening.
Troubleshooting Guide
Issue: Low or No Pks13-TE Activity
This guide provides a step-by-step approach to diagnosing and resolving issues related to low or absent enzyme activity in your Pks13-TE assay.
Step 1: Evaluate Your Detergent
Many detergents used for solubilizing membrane proteins can inhibit Pks13-TE activity.
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Problem: The detergent in your assay buffer is inhibiting the enzyme.
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Solution:
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Check Detergent Type and Concentration: Compare your detergent to the information in Table 1. If you are using a potent inhibitor, consider switching to a less inhibitory one like CHAPS.
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Optimize Detergent Concentration: Ensure the detergent concentration is above its critical micelle concentration (CMC) for protein stability but as low as possible to minimize inhibition. You may need to perform a detergent titration experiment to find the optimal concentration.
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Detergent Exchange: If your purified Pks13 is in a buffer with an inhibitory detergent, consider exchanging it for a more compatible one (e.g., CHAPS) using methods like dialysis or size-exclusion chromatography.
-
Step 2: Assess Substrate Integrity
The stability of the substrate is critical for a reliable assay.
-
Problem: The fluorescent substrate, 4-MUH, is degrading, leading to high background signal and poor signal-to-noise.
-
Solution:
-
Prepare Fresh Substrate: Always prepare fresh solutions of 4-MUH for your experiments.
-
Run a No-Enzyme Control: Include a control well with your assay buffer and substrate but without the enzyme to measure the rate of autohydrolysis. Subtract this background rate from your enzyme-catalyzed reaction rate.
-
Consider Alternative Assays: If problems with 4-MUH persist, explore alternative assay formats, such as competition assays with a fluorescently labeled probe like TAMRA.
-
Step 3: Verify Protein Integrity and Activity
Ensure your Pks13-TE enzyme is properly folded and active.
-
Problem: The enzyme may have denatured or aggregated.
-
Solution:
-
Check Protein Purity and Monodispersity: Analyze your purified protein using SDS-PAGE and size-exclusion chromatography (SEC) to confirm its purity and oligomeric state.
-
Use a Positive Control: If available, include a known inhibitor of Pks13-TE (e.g., TAM16) in your assay to confirm that the observed activity is indeed from Pks13-TE.
-
Quantitative Data
Table 1: Properties of Common Detergents in Biochemical Assays
This table provides the Critical Micelle Concentration (CMC) for a selection of detergents. The CMC is the concentration above which detergent monomers associate to form micelles and is a key parameter when optimizing detergent-based assays.
| Detergent | Type | CMC (mM) | CMC (% w/v) |
| CHAPS | Zwitterionic | 8 - 10 | ~0.5 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | < 0.01 |
| n-Decyl-β-D-maltoside (DM) | Non-ionic | 1.7-2.1 | 0.088-0.11 |
| Triton X-100 | Non-ionic | 0.2 | 0.01 |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 | 0.58-0.73 |
| Cymal-5 | Non-ionic | ~2.5 | ~0.12 |
| Cymal-6 | Non-ionic | 0.56 | ~0.028 |
| n-Undecyl-β-d-maltopyranoside (UDM) | Non-ionic | 0.59 | 0.029 |
Data compiled from multiple sources. Note that CMC values can be influenced by buffer conditions such as temperature and ionic strength.
Experimental Protocols & Visualizations
General Pks13-TE Activity Assay Protocol (4-MUH based)
This protocol outlines a general method for measuring Pks13-TE activity.
-
Prepare Assay Buffer: A typical buffer might be 50 mM Tris-HCl pH 7.5, 150 mM NaCl, containing an optimized concentration of a non-inhibitory detergent (e.g., CHAPS).
-
Enzyme Preparation: Dilute the purified Pks13-TE domain or full-length Pks13 to the desired final concentration in the assay buffer.
-
Substrate Preparation: Prepare a stock solution of 4-methylumbelliferyl heptanoate (4-MUH) in DMSO. Dilute this stock in the assay buffer to the desired final concentration (e.g., 20 µM).
-
Assay Execution:
-
Pipette the enzyme solution into a 96-well plate.
-
To initiate the reaction, add the 4-MUH substrate solution.
-
Include controls:
-
No-enzyme control: Assay buffer + substrate (to measure background hydrolysis).
-
Positive inhibition control: Enzyme + substrate + known inhibitor.
-
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for 4-methylumbelliferone (e.g., Ex: 360 nm, Em: 450 nm).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) and compare the activity under different conditions.
Experimental Workflow for Troubleshooting Detergent Inhibition
Caption: Workflow for troubleshooting detergent inhibition in Pks13-TE assays.
Signaling Pathway: Mechanism of Detergent Inhibition
References
- 1. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Pks13-TE Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of Polyketide Synthase 13 (Pks13-TE) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My novel Pks13-TE inhibitor shows excellent in vitro potency but poor in vivo efficacy. What are the likely causes and troubleshooting steps?
A1: Poor in vivo efficacy despite high in vitro potency is a common challenge, often stemming from suboptimal pharmacokinetic (PK) properties, primarily low bioavailability. Here’s a step-by-step troubleshooting guide:
-
Assess Physicochemical Properties:
-
Problem: Poor solubility and high lipophilicity can limit absorption.
-
Solution: Characterize the aqueous solubility and lipophilicity (LogP) of your compound. Medicinal chemistry efforts can be directed to introduce more polar functional groups or modify the scaffold to improve solubility. For instance, replacing a benzofuran (B130515) core with a more conformationally restricted tetracyclic scaffold like coumestan (B1194414) has been shown to improve bioavailability.[1][2]
-
-
Evaluate Metabolic Stability:
-
Problem: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s).
-
Solution: Perform in vitro metabolic stability assays using human or mouse liver microsomes. If stability is low, consider structural modifications at the metabolic soft spots to block enzymatic action.
-
-
Investigate Permeability:
-
Problem: The inhibitor may have low permeability across the intestinal epithelium.
-
Solution: Use in vitro models like Caco-2 permeability assays to assess intestinal absorption. Strategies to improve permeability include prodrug approaches or conjugation with transporter-recognized moieties.
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Q2: I am observing inconsistent pharmacokinetic data for my Pks13-TE inhibitor series. How can I standardize my experimental approach?
A2: Consistency in pharmacokinetic studies is crucial for reliable structure-activity relationship (SAR) analysis. Refer to the standardized experimental protocol below for assessing the oral bioavailability of Pks13-TE inhibitors.
Q3: What are some proven strategies to proactively enhance the bioavailability of Pks13-TE inhibitors during the lead optimization phase?
A3: Several strategies can be employed to improve the bioavailability of your lead compounds:
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Structure-Guided Design: Utilize co-crystal structures of your inhibitors bound to the Pks13-TE domain to guide modifications. This can help in optimizing binding affinity while improving physicochemical properties. For example, creating conformationally rigid tetracyclic molecules has been shown to enhance anti-TB effects.[1][3]
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Scaffold Hopping: If a particular chemical series consistently shows poor PK properties, consider scaffold hopping to identify new core structures with more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[4]
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Prodrug Approach: Chemically modify the inhibitor to create a prodrug with enhanced permeability or solubility. The modifying group is cleaved in vivo to release the active drug.
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Conjugation with Targeting Moieties: Conjugating the inhibitor with molecules that are actively transported into mycobacteria, such as trehalose (B1683222), can enhance drug uptake and bypass permeability barriers of the mycobacterial cell wall. This strategy may be particularly useful for compounds with potent enzymatic inhibition but poor whole-cell activity.
Q4: My Pks13-TE inhibitor is a substrate for efflux pumps. What can I do?
A4: Efflux pump activity is a common mechanism of resistance and can reduce intracellular drug concentration.
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Structural Modification: Modify the inhibitor's structure to reduce its recognition by efflux pumps. This often involves altering lipophilicity and charge distribution.
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Co-administration with Efflux Pump Inhibitors (EPIs): While not a direct solution for improving the inherent bioavailability of your compound, this can be an experimental strategy to confirm efflux as the mechanism of low intracellular concentration and to potentiate the activity of your inhibitor.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for selected Pks13-TE inhibitors from literature.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of a Coumestan Derivative (Compound 1)
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Cmax (ng/mL) | 98.4 |
| Tmax (h) | 4.0 |
| AUC0-t (h*ng/mL) | 1099 |
| Relative Bioavailability (%) | 19.4 |
Table 2: Concentration-Time Profile of Pks13-TE Inhibitor X20404 in Mouse Plasma
| Dose (mg/kg) | Time (h) | Plasma Concentration (μM) |
| 25 | 1 | ~1.5 |
| 2 | ~2.0 | |
| 4 | ~1.8 | |
| 8 | ~0.8 | |
| 24 | ~0.1 | |
| 50 | 1 | ~3.0 |
| 2 | ~4.5 | |
| 4 | ~4.0 | |
| 8 | ~2.0 | |
| 24 | ~0.2 | |
| 100 | 1 | ~5.0 |
| 2 | ~8.0 | |
| 4 | ~7.5 | |
| 8 | ~4.0 | |
| 24 | ~0.5 |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in a Mouse Model
This protocol outlines a general procedure for determining the oral bioavailability of a Pks13-TE inhibitor.
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Animal Model: CD-1 or BALB/c mice are commonly used.
-
Compound Administration:
-
Oral (PO) Group: Administer the compound (e.g., formulated in a vehicle like 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10-50 mg/kg).
-
Intravenous (IV) Group: Administer the compound (solubilized in a suitable vehicle) via tail vein injection to determine the AUC for 100% bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalytical Method (LC-MS/MS):
-
Quantify the concentration of the inhibitor in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
A triple-quadrupole mass spectrometer coupled with a UHPLC system is typically used.
-
A reverse-phase C8 or C18 column is often employed for chromatographic separation.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Troubleshooting workflow for Pks13-TE inhibitors with low in vivo efficacy.
Caption: Strategy of trehalose conjugation to enhance inhibitor uptake in mycobacteria.
References
- 1. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules [espace.curtin.edu.au]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating On-Target Activity of Pks13-TE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target activity of inhibitors targeting the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Pks13 is an essential enzyme for the survival of Mtb, making it a prime target for novel anti-tuberculosis drugs.[1][2] This document focuses on a representative "Series 2" inhibitor and compares its validation with other known Pks13-TE inhibitors, such as TAM16 and coumestan (B1194414) derivatives.
Mycolic Acid Biosynthesis and the Role of Pks13-TE
Mycolic acids are long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall, contributing significantly to its virulence and resistance to common antibiotics.[1] Pks13 is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation step in mycolic acid synthesis.[1][3] The thioesterase (TE) domain of Pks13 is responsible for the transfer of the newly synthesized mycolic acid to trehalose (B1683222), forming trehalose monomycolate, a precursor for the cell wall. Inhibition of the Pks13-TE domain disrupts this essential process, leading to bacterial death.
Caption: Simplified pathway of mycolic acid synthesis and Pks13-TE inhibition.
Comparative Analysis of Pks13-TE Inhibitor Activity
The on-target activity of Pks13-TE inhibitors is typically validated through a combination of biochemical, cellular, and genetic assays. The following tables summarize the quantitative data for a representative Series 2 inhibitor compared to other well-characterized inhibitors.
| Table 1: Biochemical Assay Data | |||
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| Series 2 Inhibitor (e.g., X21429) | Pks13-TE enzyme assay | ~15 | |
| TAMRA binding assay | Not Reported | ||
| TAM16 (Benzofuran) | Pks13-TE enzyme assay | Potent | |
| TAMRA binding assay | Not Reported | ||
| Coumestan Compound 1 | Not Reported | Not Reported | |
| Oxadiazole Series (e.g., X20348) | Pks13-TE enzyme assay | Not Reported | |
| TAMRA binding assay | 0.9 |
| Table 2: Cellular Assay Data | |||
| Inhibitor | Mtb Strain | MIC (µg/mL) | Reference |
| Series 2 Inhibitor (e.g., X21429) | Wild-Type H37Rv | 0.24 | |
| Coumestan Compound 1 | Wild-Type H37Rv | 0.004 | |
| Coumestan Compound 2 | Wild-Type H37Rv | 0.004 | |
| Tetracyclic Compound 65 | Wild-Type H37Rv | 0.0313 - 0.0625 | |
| N-phenylindole Compound 45 | Wild-Type H37Rv | 0.0625 | |
| N-phenylindole Compound 58 | Wild-Type H37Rv | 0.125 |
Experimental Protocols for On-Target Validation
A multi-pronged approach is essential to unequivocally confirm that a compound's anti-mycobacterial activity is due to the inhibition of Pks13-TE.
Caption: Workflow for validating the on-target activity of Pks13-TE inhibitors.
Biochemical Assays
-
Pks13-TE Enzyme Inhibition Assay: This assay directly measures the enzymatic activity of purified Pks13-TE. A common method utilizes a fluorogenic substrate like 4-methylumbelliferyl heptanoate (B1214049) (4-MUH). Cleavage of the ester bond by Pks13-TE releases the fluorescent 4-methylumbelliferone, which can be quantified. The half-maximal inhibitory concentration (IC50) of the inhibitor is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the compound.
-
TAMRA Activity Probe Binding Displacement Assay: This is an alternative biochemical assay to confirm inhibitor binding. A fluorescently labeled probe, such as TAMRA, that covalently binds to the active site of Pks13-TE is used. The ability of an inhibitor to displace the TAMRA probe is measured by a decrease in fluorescence, providing an IC50 value.
Cellular Assays
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of the inhibitor that prevents visible growth of Mtb. This is a fundamental measure of the compound's whole-cell activity. Assays are typically performed using the microplate Alamar Blue assay (MABA).
-
Engineered Mtb Strain Assays: To further confirm on-target activity, engineered Mtb strains are utilized. For instance, a strain where the expression of pks13 is controlled by an inducible promoter can be used. In the presence of an inducer (e.g., anhydrotetracycline), Pks13 is overexpressed. An on-target inhibitor will show a higher MIC in the overexpressing strain compared to the wild-type or a knockdown strain.
Genetic and Biophysical Validation
-
Generation and Whole-Genome Sequencing of Resistant Mutants: Spontaneous resistant mutants are generated by culturing Mtb in the presence of the inhibitor. The genomic DNA of these resistant colonies is then sequenced to identify mutations. If the mutations consistently map to the pks13 gene, particularly within the TE domain, it provides strong evidence that Pks13 is the target.
-
Thermal Shift Assays (nanoDSF): Nano-differential scanning fluorimetry (nanoDSF) measures the thermal stability of a protein. The binding of a ligand, such as an inhibitor, to its target protein typically increases the protein's melting temperature (Tm). A significant shift in the Tm of Pks13-TE in the presence of the inhibitor confirms direct binding and target engagement.
Comparison with Alternative Pks13 Inhibitors
While this guide focuses on Pks13-TE inhibitors, it is noteworthy that other domains of Pks13 can also be targeted. For example, a series of thiophene-based inhibitors have been identified that target the N-terminal acyl carrier protein (ACP) domain of Pks13. The validation workflow for these inhibitors would be similar, with the key difference being the specific domain targeted in biochemical and genetic analyses.
Conclusion
Validating the on-target activity of a Pks13-TE inhibitor requires a multi-faceted approach that combines biochemical, cellular, genetic, and biophysical methods. The convergence of evidence from these diverse experimental approaches, as demonstrated for various inhibitor series, provides a high degree of confidence in the mechanism of action. This rigorous validation is a critical step in the development of novel anti-tuberculosis therapeutics targeting the essential mycolic acid biosynthesis pathway.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Study of the Atypical Acyltransferase Domain from the Mycobacterial Polyketide Synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
Pks13-TE Inhibitor 2: A Novel Contender in the Fight Against Tuberculosis
A comprehensive comparison with existing first-line and novel anti-tuberculosis agents, supported by experimental data, reveals the potential of Pks13-TE inhibitor 2 as a promising candidate for future tuberculosis therapies.
In the relentless pursuit of novel therapeutics to combat the global threat of tuberculosis (TB), researchers have identified Polyketide Synthase 13 (Pks13) as a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb). Pks13 plays an essential role in the final condensation step of mycolic acid biosynthesis, a process vital for the integrity of the mycobacterial cell wall. The thioesterase (TE) domain of Pks13 has emerged as a particularly attractive target for drug development. This guide provides an in-depth comparison of a promising Pks13-TE inhibitor, designated as this compound, with established first-line anti-TB drugs and the newer agent, bedaquiline.
This compound, a coumestan (B1194414) derivative, has demonstrated remarkable potency against both drug-susceptible and drug-resistant strains of Mtb.[1] Its mechanism of action, which involves the specific inhibition of the Pks13-TE domain, offers a novel strategy to overcome existing drug resistance mechanisms that plague current TB treatment regimens.
Mechanism of Action: Disrupting the Mycobacterial Wall
The viability of Mycobacterium tuberculosis is intrinsically linked to the unique structure of its cell wall, which is rich in mycolic acids. These long-chain fatty acids are synthesized through a complex pathway, with the final condensation step catalyzed by the Pks13 enzyme. This compound specifically targets the thioesterase domain of this enzyme, thereby blocking the formation of mycolic acids and compromising the structural integrity of the bacterial cell wall, ultimately leading to bacterial death.
Comparative Performance Analysis
To contextualize the potential of this compound, its performance metrics are compared against standard and novel anti-tuberculosis drugs. The following tables summarize key in vitro and in vivo efficacy data.
In Vitro Efficacy and Cytotoxicity
The in vitro activity of an anti-tuberculosis agent is a primary indicator of its potential therapeutic value. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of Mtb. A lower MIC value indicates higher potency. Concurrently, it is crucial to assess the drug's toxicity to human cells, often evaluated using the IC50 value against a human cell line like HepG2 (a liver cell line), as hepatotoxicity is a common side effect of anti-TB drugs.
| Drug | Target | MIC vs. Mtb H37Rv (µg/mL) | IC50 vs. Pks13-TE (µM) | IC50 vs. HepG2 cells (µM) | Selectivity Index (SI) (IC50 HepG2 / MIC) |
| This compound | Pks13-TE | 0.0039 - 0.0078[1] | 1.30[1] | >100 | >12820 |
| Isoniazid | InhA | 0.015 - 0.25[2][3] | N/A | >5000 | >20000 |
| Rifampicin | RNA Polymerase | ≤0.015 - 0.5 | N/A | >100 | >200 |
| Ethambutol | EmbB | 0.5 - 2.0 | N/A | N/A | N/A |
| Bedaquiline | ATP Synthase | 0.015 - 0.12 | N/A | >10 | >83 |
N/A: Not Applicable or data not readily available. Selectivity Index is a ratio that measures the window between cytotoxicity and antimicrobial activity. A higher SI is desirable.
In Vivo Efficacy in a Murine Model
The efficacy of anti-tuberculosis drugs is further evaluated in animal models, most commonly in mice infected with Mtb. The primary endpoint in these studies is the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen after a defined period of treatment.
| Drug | Dosage and Administration (in mice) | Duration of Treatment | Log10 CFU Reduction in Lungs |
| This compound | Data not yet published in detail | - | - |
| Isoniazid | 25 mg/kg, oral gavage, daily | 13 days | ~2.5 - 3.0 |
| Rifampicin | 10 mg/kg, oral gavage, daily | 8 weeks | >2.0 |
| Ethambutol | 100 mg/kg, oral gavage, daily | - | Lower efficacy than Isoniazid and Rifampicin |
| Bedaquiline | 25 mg/kg, oral gavage, daily | 4 weeks | ~3.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds against Mycobacterium tuberculosis H37Rv is determined using the broth microdilution method.
-
Inoculum Preparation: A suspension of Mtb H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared Mtb suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the human hepatoma cell line, HepG2.
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Efficacy in a Murine Model of Tuberculosis
The in vivo efficacy is evaluated in a mouse model of chronic tuberculosis infection.
-
Infection: BALB/c mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv to establish a lung infection.
-
Treatment Initiation: Treatment is initiated 4-6 weeks post-infection, allowing for the establishment of a chronic infection.
-
Drug Administration: The test compounds and control drugs are administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted. The efficacy of the treatment is determined by the reduction in the log10 CFU compared to the untreated control group.
Conclusion
This compound presents a compelling profile as a novel anti-tuberculosis drug candidate. Its potent in vitro activity against a range of Mtb strains, coupled with a high selectivity index, underscores its potential for a wide therapeutic window. While detailed in vivo efficacy data is still emerging, its novel mechanism of action targeting the mycolic acid biosynthesis pathway positions it as a valuable tool to combat drug-resistant tuberculosis. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential and its place in the future landscape of TB treatment. The continued exploration of new targets like Pks13-TE is essential to stay ahead of the evolving challenge of drug-resistant tuberculosis.
References
Unraveling the Attack on Tuberculosis: A Comparative Guide to Pks13-TE Inhibitor Series
For Immediate Release
In the ongoing battle against tuberculosis (TB), a bacterium that claims over a million lives annually, the scientific community is relentlessly exploring novel therapeutic avenues. A particularly promising target is the Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, the unique and protective outer layer of Mycobacterium tuberculosis. Specifically, the thioesterase (TE) domain of Pks13, which catalyzes the final condensation step in mycolic acid synthesis, has emerged as a critical chokepoint for drug intervention. This guide provides a comparative analysis of prominent Pks13-TE inhibitor series, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
The inhibition of mycolic acid biosynthesis is a clinically validated strategy, as exemplified by the frontline anti-TB drug isoniazid. Pks13's essential role in this pathway makes it an attractive target for developing new drugs to combat drug-resistant TB strains.[1][2][3] Several distinct chemical scaffolds have been identified as potent inhibitors of the Pks13-TE domain, each with its own set of characteristics. This guide will delve into a comparative analysis of key inhibitor series, including benzofurans, coumestans, and oxadiazoles, among others.
Comparative Performance of Pks13-TE Inhibitor Series
The following tables summarize the quantitative data for various Pks13-TE inhibitor series, providing a clear comparison of their in vitro efficacy. The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv and the half-maximal inhibitory concentration (IC50) against the Pks13-TE domain are key performance indicators.
| Inhibitor Series | Representative Compound | MIC (µg/mL) vs. Mtb H37Rv | Pks13-TE IC50 (µM) | Key Findings & Reference |
| Benzofurans | TAM16 | 0.0313 | Not explicitly stated, but potent | Demonstrated excellent in vivo efficacy but was hampered by hERG toxicity.[4][5] |
| Coumestans | Compound 9 | < 0.0039 | Not explicitly stated, but potent | Conformationally rigid tetracyclic structures showing superior anti-TB activity compared to 'open-form' benzofurans.[6] |
| Compound 32 | 0.0039–0.0078 | 1.30 | Showed excellent antitubercular activity against drug-susceptible and resistant strains with limited hERG inhibition and improved metabolic stability.[7] | |
| δ-Lactams | Compound 65 | 0.0313 - 0.0625 | Not explicitly stated, but binds to Pks13-TE | Potent activity with high selectivity against Vero cells.[6] |
| Oxadiazoles | Hit 50 | < 1 | Not explicitly stated, but confirmed target | Identified through high-throughput screening with a distinct binding mode compared to benzofurans.[3] |
| DNA-Encoded Library Hits | X20404 (Series 1) | 0.25 | < 20 | Novel chemical series identified through DEL screening, with confirmed on-target activity.[4][5] |
| Pentafluorophenyl Series | Compound 1 | Not explicitly stated, but potent | Not explicitly stated, but targets Pks13 | Phenotypic screening hit with confirmed Pks13 targeting, though metabolic stability was poor.[8] |
Mycolic Acid Biosynthesis and Pks13 Inhibition
The following diagram illustrates the crucial role of Pks13 in the final condensation step of mycolic acid biosynthesis, the target of the inhibitor series discussed.
Caption: Simplified workflow of Pks13-mediated mycolic acid synthesis and its inhibition.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for comparative analysis and future research.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized concentration.
-
Compound Preparation: The inhibitor compounds are serially diluted in a 96-well microplate.
-
Inoculation: The diluted mycobacterial culture is added to each well of the microplate containing the test compounds.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Reading Results: After further incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[6][7]
Pks13-TE Enzymatic Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the thioesterase domain of Pks13.
-
Protein Expression and Purification: The Pks13-TE domain is expressed in a suitable host (e.g., E. coli) and purified.
-
Substrate: A surrogate substrate, such as p-nitrophenyl caprylate (pNPC), is often used, which upon hydrolysis by the TE domain releases a chromogenic product (p-nitrophenol).
-
Assay Procedure: The purified Pks13-TE enzyme is incubated with the test inhibitor at various concentrations in an appropriate buffer.
-
Reaction Initiation: The substrate (pNPC) is added to initiate the enzymatic reaction.
-
Measurement: The rate of product formation is monitored over time by measuring the absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Thermal Stability Analysis (NanoDSF)
This method is used to confirm the binding of inhibitors to the Pks13-TE domain.
-
Sample Preparation: The purified Pks13-TE protein is mixed with the inhibitor compound or a control solvent.
-
Thermal Denaturation: The samples are subjected to a gradual increase in temperature.
-
Monitoring Unfolding: The intrinsic fluorescence of the protein (typically from tryptophan residues) is monitored as a function of temperature. As the protein unfolds, the fluorescence properties change.
-
Melting Temperature (Tm) Determination: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.
-
Analysis: A significant increase in the Tm of the protein in the presence of the inhibitor compared to the control indicates that the compound binds to and stabilizes the protein.[6][9]
Experimental Workflow for Pks13-TE Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and initial characterization of novel Pks13-TE inhibitors.
Caption: A streamlined process for identifying and validating novel Pks13-TE inhibitors.
Conclusion and Future Directions
The diverse chemical scaffolds targeting the Pks13-TE domain represent a promising frontier in the development of novel anti-tubercular agents. While benzofurans laid an important foundation, issues with off-target effects have spurred the exploration of alternative series like coumestans and oxadiazoles, which have shown improved safety profiles and potent activity. The application of advanced techniques like DNA-encoded library screening is further accelerating the discovery of novel chemotypes.[4][5]
Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety. A deeper understanding of the structure-activity relationships within each inhibitor series will be crucial for designing next-generation Pks13-TE inhibitors with superior potency and a high barrier to resistance. The continued exploration of this critical enzyme target holds significant promise for delivering new, effective treatments to combat the global threat of tuberculosis.
References
- 1. pnas.org [pnas.org]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Head-to-Head Battle in Tuberculosis Drug Development: Pks13-TE Inhibitor 2 vs. Isoniazid
For Immediate Release
In the ongoing fight against tuberculosis (TB), researchers are in a constant search for novel drug candidates that can overcome the challenges of drug resistance and long treatment durations. This guide provides a detailed comparison of a promising new class of drugs, the Pks13-TE inhibitors, represented here by a potent coumestan-class compound, and the cornerstone of first-line TB therapy, isoniazid (B1672263). This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of these two distinct therapeutic agents based on available preclinical data.
Mechanism of Action: Two Paths to Disrupting the Mycobacterial Cell Wall
Both Pks13-TE inhibitors and isoniazid target the biosynthesis of mycolic acids, essential components of the unique and resilient cell wall of Mycobacterium tuberculosis (Mtb). However, they achieve this through distinct mechanisms.
Isoniazid , a long-standing frontline anti-TB drug, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it primarily inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway, thereby blocking mycolic acid synthesis.
In contrast, Pks13-TE inhibitors target a different, essential enzyme in the final stages of mycolic acid production. Polyketide synthase 13 (Pks13) is a large, multi-domain enzyme responsible for the condensation of two long-chain fatty acids to form the mycolic acid backbone. The thioesterase (TE) domain of Pks13 is crucial for the final transfer of the mycolic acid precursor. Pks13-TE inhibitors, such as the coumestan (B1194414) derivatives, bind to this domain and block its function, leading to a halt in mycolic acid production and subsequent bacterial death.
Figure 1: Signaling pathways for Isoniazid and this compound.
Comparative Efficacy: In Vitro and In Vivo Studies
Direct comparative data for a specific "this compound" against isoniazid is emerging from preclinical studies of various Pks13 inhibitor series. For this guide, we will present data for a representative and highly potent coumestan Pks13 inhibitor, referred to as "Compound 1," which has been evaluated in mouse models of tuberculosis. Another notable Pks13 inhibitor, TAM16, has demonstrated in vivo efficacy equal to that of isoniazid[1][2].
In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency.
| Compound | Target | M. tuberculosis H37Rv MIC (µg/mL) |
| Pks13-TE Inhibitor (Coumestan class) | Pks13-TE | 0.0039 - 0.0078[3] |
| Isoniazid | InhA | ~0.02 - 0.1 |
Note: Isoniazid MIC can vary between studies and strains.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
The following data summarizes the results from a study evaluating the efficacy of the coumestan Pks13-TE inhibitor "Compound 1" in a chronic mouse infection model. The results are compared with a standard combination therapy regimen of isoniazid and rifampin[3].
| Treatment Group (dose in mg/kg) | Mean Lung Bacterial Load (log10 CFU ± SD) after 8 weeks |
| Untreated | ~5.5 |
| Isoniazid (10) | 4.21[3] |
| Compound 1 (25) | 4.93[3] |
| Isoniazid (10) + Rifampin (10) | ~3.2 |
| Compound 1 (25) + Rifampin (10) | 3.67[3][4] |
Data is approximated from graphical representations in the cited source. SD: Standard Deviation.
In this chronic infection model, while isoniazid monotherapy showed a greater reduction in bacterial load compared to Compound 1 monotherapy, the combination of Compound 1 with rifampin resulted in a significantly lower CFU burden than either rifampin or Compound 1 alone[3][4]. The standard combination of isoniazid and rifampin, however, demonstrated a greater reduction in bacterial load compared to the combination of Compound 1 and rifampin[3][4].
It is important to note that in an acute monotherapy mouse model, the coumestan Pks13-TE inhibitor "Compound 1" demonstrated a dose-dependent reduction in bacterial load, with the highest dose (50 mg/kg) achieving a 2.21-log10 CFU reduction in the lungs[3][4]. This highlights the potential of this class of inhibitors as a monotherapy in different infection contexts.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
A common method for determining the MIC of a compound against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).
References
Validating Pks13-TE as a Target for Coumestan Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of coumestan (B1194414) compounds as inhibitors of the Mycobacterium tuberculosis (Mtb) enzyme Polyketide Synthase 13 (Pks13), specifically targeting its thioesterase (TE) domain. Pks13 is a critical enzyme in the final condensation step of mycolic acid biosynthesis, which is essential for the integrity and low permeability of the mycobacterial cell wall, making it a validated and attractive target for novel anti-tuberculosis (TB) drugs.[1][2] This guide presents experimental data validating Pks13-TE as the target for coumestans and compares their performance against other Pks13 inhibitor classes, such as benzofurans.
Executive Summary
Coumestan derivatives have emerged as a potent class of Pks13-TE inhibitors, demonstrating superior anti-TB activity compared to their "open-form" counterparts, the ethyl benzofuran-3-carboxylates.[1] This enhanced efficacy is attributed to the rigid tetracyclic structure of coumestans, which facilitates stronger π-π stacking interactions with the F1670 residue in the Pks13-TE binding domain.[1] Experimental evidence strongly supports that coumestans exert their antimycobacterial effect through the specific inhibition of Pks13-TE. This is confirmed by whole-genome sequencing of resistant Mtb mutants, which consistently show mutations in the pks13 gene, and by biophysical assays demonstrating direct binding of coumestans to the Pks13-TE protein.[1]
Comparative Performance of Pks13-TE Inhibitors
The following tables summarize the quantitative data for representative coumestan compounds and compare them with the well-characterized benzofuran (B130515) Pks13-TE inhibitor, TAM16.
Table 1: In Vitro Anti-TB Activity (MIC) and Pks13-TE Inhibition (IC50)
| Compound Class | Compound | Mtb H37Rv MIC (μg/mL) | Pks13-TE IC50 (μM) | Key Features |
| Coumestan | Coumestan 6 | 0.125 | Not Reported | 16-fold more active than its open-form benzofuran analog. |
| Coumestan | Compound 9 | <0.0039 | Not Reported | At least 8-fold more potent than TAM16. |
| Coumestan | Compound 65 | 0.0313 - 0.0625 | Not Reported | A δ-lactam containing coumestan with high selectivity against Vero cells. |
| Coumestan | Compound 23 | 0.0039 - 0.0078 | 1.55 | Excellent activity against drug-susceptible and drug-resistant Mtb strains with low hERG inhibition. |
| Coumestan | Compound 32 | 0.0039 - 0.0078 | 1.30 | An oxazine-containing coumestan with excellent activity and low hERG inhibition. |
| Benzofuran | TAM16 | 0.0313 | Not Reported | A potent Pks13-TE inhibitor, but with associated hERG toxicity. |
| Benzofuran | Benzofuran 7 | 2 | Not Reported | The "open-form" analog of Coumestan 6, showing significantly lower activity. |
Table 2: Target Engagement via Thermal Shift Assay (nanoDSF)
| Compound | Pks13-TE Concentration (μM) | Compound Concentration (μM) | ΔTm (°C) | Interpretation |
| Coumestan Analogs | 30 | 300 | > 3.0 | High-affinity binding to Pks13-TE, leading to significant thermal stabilization. |
| Compound 23 | 30 | 150 / 300 | > 6.0 | Strong binding affinity to Pks13-TE. |
| Compound 32 | 30 | 150 / 300 | > 6.0 | Strong binding affinity to Pks13-TE. |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Assay Setup: The assay is performed in 96-well plates. Compounds are serially diluted in the culture medium. A standardized inoculum of Mtb is added to each well.
-
Incubation: Plates are incubated at 37°C for 7 days.
-
Reading Results: Alamar Blue reagent is added to each well and incubated for another 24 hours. The color change from blue (no growth) to pink (growth) is visually assessed or measured using a spectrophotometer to determine the lowest compound concentration that inhibits bacterial growth.
Pks13-TE Thermal Shift Assay (nanoDSF)
This biophysical assay measures the direct binding of a compound to the Pks13-TE protein by assessing changes in its thermal stability.
-
Protein and Compound Preparation: Purified recombinant Pks13-TE protein is used. Compounds are dissolved in DMSO.
-
Assay Mixture: The Pks13-TE protein (e.g., at 30 μM) is mixed with the test compound (e.g., at a 1:10 protein-to-ligand ratio) in a suitable buffer. A DMSO control is included.
-
Thermal Denaturation: The samples are heated in a nanoDSF instrument with a temperature gradient (e.g., from 25°C to 95°C). The intrinsic fluorescence of the protein is measured as it unfolds.
-
Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is unfolded, is calculated for the protein alone and in the presence of the compound. The change in melting temperature (ΔTm) indicates the extent of ligand-induced stabilization, which correlates with binding affinity.
Whole-Genome Sequencing of Resistant Mutants
This genetic approach is used to identify the molecular target of a compound by analyzing the genetic changes in bacteria that have developed resistance.
-
Selection of Resistant Mutants: M. tuberculosis is cultured on solid medium containing the coumestan compound at a concentration several times its MIC. Colonies that grow are selected as resistant mutants.
-
Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type and the resistant mutant strains.
-
Sequencing: The entire genome of the resistant mutants is sequenced using a next-generation sequencing platform.
-
Data Analysis: The genome sequence of the resistant mutants is compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) or other mutations. The location of these mutations points to the likely drug target. For coumestans, mutations were consistently found in the gene encoding Pks13, specifically within the thioesterase domain.
Mandatory Visualizations
Caption: Inhibition of the Pks13-TE domain by coumestans blocks mycolic acid synthesis.
Caption: Workflow for validating coumestans as on-target inhibitors of Pks13-TE.
Caption: Logical flow demonstrating the validation of Pks13-TE as the target of coumestans.
References
A Head-to-Head Battle: Benzofuran vs. Oxadiazole Inhibitors of Pks13-TE for Tuberculosis Drug Discovery
A new frontier in the fight against tuberculosis revolves around the inhibition of Polyketide Synthase 13 (Pks13), an enzyme crucial for the biosynthesis of mycolic acids, the hallmark of Mycobacterium tuberculosis's protective cell wall. Two chemical scaffolds, benzofurans and oxadiazoles, have emerged as potent inhibitors of the thioesterase (TE) domain of Pks13. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in the ongoing development of novel anti-tubercular agents.
The thioesterase domain of Pks13 (Pks13-TE) is a validated and attractive target for developing new tuberculosis drugs. It catalyzes the final step in mycolic acid synthesis, a process essential for the survival and virulence of M. tuberculosis. Inhibition of Pks13-TE disrupts the formation of the mycobacterial cell wall, leading to bacterial death. Both benzofuran (B130515) and oxadiazole-based compounds have shown significant promise in targeting this enzyme.[1][2][3]
A notable benzofuran inhibitor, TAM16, demonstrated impressive efficacy in a mouse model of tuberculosis, comparable to the first-line drug isoniazid.[1] However, the development of this series was hampered by concerns over cardiotoxicity, specifically hERG toxicity.[1][4] This led to the exploration of alternative scaffolds, with a novel oxadiazole series being identified as a promising replacement.[3][4] This new series binds to the Pks13-TE domain with a distinct binding mode compared to the benzofuran series and has shown improved antitubercular potencies and in vitro ADMET profiles in lead compounds.[3][4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activities of representative benzofuran and oxadiazole compounds against Pks13-TE and M. tuberculosis.
| Class | Compound | Pks13-TE IC50 (µM) | M. tuberculosis MIC (µM) | Reference |
| Benzofuran | TAM16 | Potent (exact value not specified) | - | [1] |
| Benzofuran | X20403 | 0.057 | - | [1][5] |
| Benzofuran | X20404 | Approx. 0.057 | - | [1][5] |
| Oxadiazole | X13045 | 15 | - | [1][5] |
| Oxadiazole | X14146 | - | - | [1][5] |
| Oxadiazole Series | Lead Compounds | - | < 1 | [3] |
| Benzofuran-Oxadiazole Hybrid | BF4 | - | - | [6][7][8] |
Note: The binding energy for the benzofuran-oxadiazole hybrid BF4 was reported as -14.82 kcal/mol in in silico studies, which was higher than the reference benzofuran inhibitor TAM-16 (-14.61 kcal/mol).[6][7][8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of inhibitor evaluation, the following diagrams illustrate the Pks13-TE pathway and a typical experimental workflow.
Caption: The role of Pks13-TE in the mycolic acid biosynthesis pathway and its inhibition.
Caption: A typical experimental workflow for the discovery and evaluation of Pks13-TE inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of Pks13-TE inhibitors.
Pks13-TE Enzyme Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of the Pks13-TE domain.
-
Protein Expression and Purification: The Pks13-TE domain is recombinantly expressed in a suitable host, such as E. coli, and purified using affinity chromatography.
-
Substrate Preparation: A fluorescently labeled substrate or a substrate that produces a detectable product upon cleavage is used.
-
Assay Reaction: The purified Pks13-TE enzyme is incubated with the test compound at various concentrations in an appropriate buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The reaction progress is monitored by measuring the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Whole-Cell Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium to mid-log phase.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the test compounds.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 7-10 days).
-
Viability Assessment: A viability indicator, such as Alamar Blue (resazurin), is added to each well. Metabolically active bacteria will reduce the blue resazurin (B115843) to the pink resorufin.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
On-Target Activity Validation
To confirm that the observed whole-cell activity is due to the inhibition of Pks13-TE, several methods can be employed.
-
Resistant Mutant Generation and Sequencing: M. tuberculosis is exposed to sub-lethal concentrations of the inhibitor to select for resistant mutants. The genomic DNA of these resistant isolates is then sequenced to identify mutations. Mutations specifically within the pks13 gene, particularly in the TE domain, provide strong evidence of on-target activity.[1]
-
Overexpression Studies: An engineered strain of M. tuberculosis that overexpresses Pks13 can be used. If the compound's MIC increases in the overexpression strain compared to the wild-type, it suggests that the compound's target is indeed Pks13.[1][5]
Conclusion
Both benzofuran and oxadiazole scaffolds have yielded potent inhibitors of Pks13-TE. While the benzofuran series, exemplified by TAM16, demonstrated excellent in vivo efficacy, its progression was halted by cardiotoxicity concerns. The oxadiazole class represents a promising alternative, with lead compounds exhibiting potent antitubercular activity and improved in vitro safety profiles. The distinct binding mode of the oxadiazole series may offer advantages in circumventing the toxicity issues associated with the benzofurans. Further research and development of oxadiazole-based inhibitors, as well as novel hybrid structures, are warranted to advance the quest for new and effective treatments for tuberculosis.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated computational approach towards novel drugs discovery against polyketide synthase 13 thioesterase domain of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pks13-TE Inhibitor 2: A Potent Agent Against Drug-Susceptible and Drug-Resistant Tuberculosis
An in-depth comparison of the novel anti-tubercular candidate, Pks13-TE inhibitor 2, reveals its consistent efficacy across a spectrum of Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. This guide provides a comprehensive analysis of its activity, mechanism of action, and the experimental protocols used for its evaluation.
Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3][4] These unique long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's intrinsic resistance to many antibiotics and host immune responses.[5] The inhibition of mycolic acid synthesis is a clinically validated strategy for treating tuberculosis, as exemplified by frontline drugs like isoniazid. Pks13, particularly its thioesterase (TE) domain which is involved in the release of the mycolic acid precursor, has emerged as a promising target for novel anti-tubercular drug discovery.
This compound, also identified as compound 32 in structure-activity relationship studies, is a potent inhibitor of the Pks13 thioesterase domain with an IC50 of 1.30 μM. This compound belongs to a class of coumestan (B1194414) derivatives optimized to target Pks13. Notably, it demonstrates powerful anti-tuberculosis activity against both drug-sensitive and drug-resistant Mtb strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.0078 μg/mL. This suggests that this compound could be a valuable tool in combating the growing threat of multidrug-resistant and extensively drug-resistant tuberculosis.
Comparative Efficacy of this compound
The therapeutic potential of this compound is highlighted by its consistent performance against Mtb strains with varying drug-resistance profiles. The following tables summarize the available quantitative data, comparing its activity with other Pks13 inhibitors and standard anti-tubercular drugs.
Table 1: In Vitro Activity of this compound Against Drug-Susceptible and Drug-Resistant Mtb Strains
| Mtb Strain | Resistance Profile | MIC (μg/mL) |
| V4207 | Drug-Susceptible (DS) | 0.0078 |
| V2475 | Multidrug-Resistant (MDR) | 0.0039 |
| KZN494 | Multidrug-Resistant (MDR) | 0.0039 |
| TF274 | Extensively Drug-Resistant (XDR) | 0.0039 |
| R506 | Extensively Drug-Resistant (XDR) | 0.0039 |
| Data sourced from MedchemExpress, citing Zhang W, et al. J Med Chem. 2022. |
Table 2: Comparative MIC Values of Various Pks13 Inhibitors Against Mtb H37Rv (Drug-Susceptible)
| Inhibitor | Inhibitor Class | MIC (μg/mL) |
| This compound (Compound 32) | Coumestan | 0.0039-0.0078 |
| Coumestan Compound 1 | Coumestan | 0.0039-0.0078 |
| Coumestan Compound 65 | Benzofuro[3,2-c]quinolin-6-one | 0.0313-0.0625 |
| TAM16 | Benzofuran | 0.0313 |
| Compound 6e | 4H-chromen-4-one | 0.45 |
| Data compiled from multiple sources. |
The data clearly indicates that this compound maintains its high potency against Mtb strains that are resistant to other first- and second-line drugs. This lack of cross-resistance is a critical advantage for Pks13 inhibitors as a class.
Mechanism of Action and Experimental Workflows
To understand the activity of this compound, it is essential to visualize its target pathway and the methods used to quantify its effects.
Mycolic Acid Biosynthesis and Pks13 Inhibition
Pks13 catalyzes the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid derived from the FAS-I pathway and a C40-C60 meromycolic chain from the FAS-II pathway. This reaction produces an α-alkyl β-ketoacid, the direct precursor to mycolic acids. The thioesterase (TE) domain of Pks13 is crucial for the final release of this precursor. This compound specifically binds to and inhibits this domain, thereby halting the production of mycolic acids and leading to bacterial death.
Caption: this compound blocks mycolic acid synthesis.
Experimental Workflow: MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined to assess the in vitro efficacy of an antibacterial compound. The Microplate Alamar Blue Assay (MABA) is a common, reliable method for Mtb susceptibility testing.
Caption: Workflow for MABA to determine inhibitor MIC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Mtb Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard procedures for determining the MIC of compounds against M. tuberculosis.
-
Preparation of Mtb Culture: M. tuberculosis strains (e.g., H37Rv, MDR, XDR) are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) until the mid-log phase.
-
Plate Preparation: In a sterile 96-well microtiter plate, the test compound (this compound) is serially diluted two-fold in 7H9 broth to achieve a range of final concentrations. A drug-free well serves as a growth control.
-
Inoculation: The Mtb culture is diluted to a McFarland standard of 1.0 and then further diluted 1:20. 100 µL of this inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the initial incubation, 30 µL of a freshly prepared solution of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Final Incubation and Reading: The plate is re-incubated at 37°C for 24 hours. The results are then read visually. A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Protocol 2: Pks13-TE Enzymatic Assay
This protocol outlines a general procedure for measuring the direct inhibition of the Pks13 thioesterase domain.
-
Protein Expression and Purification: The thioesterase (TE) domain of Pks13 is expressed in E. coli and purified using standard chromatographic techniques.
-
Assay Reaction: The enzymatic reaction is typically performed in a buffer solution containing the purified Pks13-TE protein and a suitable substrate (e.g., a synthetic acyl-CoA). The test inhibitor is added at various concentrations.
-
Detection of Product Formation: The activity of the enzyme is measured by quantifying the release of the product over time. This can be done using various methods, such as spectrophotometry or high-performance liquid chromatography (HPLC).
-
IC50 Determination: The rate of product formation is measured for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Conclusion
This compound stands out as a highly potent anti-tubercular agent with a mechanism of action that is effective against both drug-susceptible and highly resistant strains of M. tuberculosis. Its ability to bypass existing drug resistance mechanisms makes it a promising lead compound for the development of new therapies to address the global challenge of tuberculosis. The consistent low MIC values against MDR and XDR strains underscore the potential of targeting the Pks13 enzyme. Further preclinical and clinical development will be essential to fully evaluate the therapeutic utility of this and other coumestan-class inhibitors.
References
- 1. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. GtR [gtr.ukri.org]
- 4. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Safety Operating Guide
Personal protective equipment for handling Pks13-TE inhibitor 2
This document provides crucial safety and logistical guidance for the handling and disposal of Pks13-TE Inhibitor 2, a novel small molecule compound. The information herein is based on general best practices for handling potent research compounds and is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this guide with a thorough risk assessment and the official Safety Data Sheet (SDS) for the specific compound once available.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile, double-gloved |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Body Protection | Laboratory Coat | Full-length, buttoned |
| Respiratory | Fume Hood | Required for handling powder or creating solutions |
| Respirator | N95 or higher, if handling outside a fume hood |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment. The following step-by-step procedure outlines the safe handling of this compound from receipt to experimental use.
1. Receiving and Inspection:
- Upon receipt, visually inspect the package for any signs of damage or leakage.
- If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
- If the package is intact, transfer it to the designated storage area.
2. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
- The storage container should be clearly labeled with the compound name, concentration, date received, and any relevant hazard warnings.
- Restrict access to the storage area to authorized personnel only.
3. Preparation for Experimental Use:
- All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood.
- Before handling, ensure all necessary PPE is donned correctly.
- Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
- Clean all equipment thoroughly after use.
4. Experimental Procedures:
- When using solutions of the inhibitor, wear appropriate PPE.
- Avoid generating aerosols.
- Work in a well-ventilated area.
- In case of a spill, immediately alert others in the area and follow your institution's spill response protocol.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Chemical Waste:
- All unused this compound, including stock solutions and experimental solutions, must be disposed of as hazardous chemical waste.
- Collect all liquid waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Contaminated Materials:
- All disposable materials that have come into contact with the inhibitor (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a designated hazardous waste bag.
- Non-disposable items (e.g., glassware, spatulas) should be decontaminated with an appropriate solvent (e.g., ethanol, isopropanol) before washing. The decontamination solvent should be collected as hazardous waste.
3. Waste Pickup:
- Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly labeled and sealed before collection.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps in the safe handling workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
